3,4,5-Trimethylaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403297. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4,5-trimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-6-4-9(10)5-7(2)8(6)3/h4-5H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCUMAUHMPSRPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30167675 | |
| Record name | 3,4,5-Trimethylaniline | |
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Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1639-31-2 | |
| Record name | 3,4,5-Trimethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1639-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3,4,5-Trimethylaniline | |
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| Record name | 1639-31-2 | |
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| Record name | 3,4,5-Trimethylaniline | |
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| Record name | 3,4,5-trimethylaniline | |
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| Record name | 3,4,5-TRIMETHYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Methodologies for 3,4,5 Trimethylaniline and Its Precursors
Advanced Synthetic Routes
Advanced synthetic strategies focus on achieving high yields and purity through precise control over reaction conditions and selectivity. These routes often employ modern catalytic systems and technologies to construct the core aromatic structure and introduce functional groups in the desired positions.
Approaches to Trimethylaniline Core Synthesis
The fundamental approach to synthesizing trimethylanilines typically involves a two-step sequence: the nitration of a corresponding trimethylbenzene precursor followed by the reduction of the nitro group to an amine. For instance, the synthesis of the isomer 2,4,6-trimethylaniline (B148799) starts with the nitration of mesitylene (B46885) (1,3,5-trimethylbenzene) using a mixed acid of sulfuric acid (H₂SO₄) and nitric acid (HNO₃) to produce 2,4,6-trimethylnitrobenzene. google.comwikipedia.org This intermediate is then reduced to the final aniline (B41778) product. wikipedia.org
A common method for this reduction is catalytic hydrogenation. google.com This general pathway, nitration followed by reduction, is a cornerstone of aromatic amine synthesis. The primary challenge in synthesizing the 3,4,5-isomer lies in the preparation of the correct precursor, such as 1,2,3-trimethyl-5-nitrobenzene, which requires careful regiochemical control during the initial aromatic substitution steps. A patent for the synthesis of 2,4,6-trimethylaniline specifies nitration temperatures of 20-25°C and hydrogenation temperatures between 90°C and 170°C under 1.0-3.0 MPa of hydrogen pressure. google.com
Regioselective Functionalization Strategies
Achieving the specific 3,4,5-substitution pattern is a challenge of regioselectivity. The placement of functional groups on an aromatic ring is governed by the directing effects of the substituents already present. Modern organic synthesis employs several strategies to overcome these challenges and direct functionalization to specific positions.
One powerful technique is directed ortho-metalation, where a directing group on the aromatic ring guides deprotonation (and subsequent reaction with an electrophile) to the adjacent ortho-position. While not documented specifically for 3,4,5-trimethylaniline, the principle is widely applied. Another advanced method involves the use of deep eutectic solvents for heteroatom-directed lateral lithiation, which allows for rapid and highly regioselective functionalization of toluene (B28343) derivatives. rsc.org Furthermore, computational chemistry, such as the calculation of pKₐ values and N-basicities, can assist in predicting and achieving regioselective metalations on complex heterocyclic scaffolds, a strategy that could be adapted for benzene (B151609) derivatives. rsc.org For precursors like substituted naphthalenes, nitration and acylation reactions have shown dramatic dependence on reaction conditions, allowing for the selective formation of specific isomers. researchgate.net These strategies highlight the sophisticated control that can be exerted over aromatic functionalization to build complex substitution patterns.
Continuous-Flow Synthesis Innovations for Related Trimethylanilines
Continuous-flow synthesis has emerged as a powerful technology for improving the efficiency, safety, and scalability of chemical reactions. rsc.org This approach offers superior control over reaction parameters like temperature and mixing, which can significantly inhibit the formation of byproducts often seen in traditional batch processes. acs.orgmdpi.com
A notable example is the synthesis of 3-(mesitylthio)-1H-1,2,4-triazole, which uses 2,4,6-trimethylaniline as a starting material. acs.orgthieme-connect.com The process involves diazotization of the aniline, followed by an azo-coupling and dediazoniation. In batch mode, this reaction sequence is plagued by side reactions such as hydrolysis and dimerization, leading to lower yields. thieme-connect.com By implementing a continuous-flow reactor, these side reactions were significantly suppressed. acs.orgmdpi.com
The table below compares the batch and continuous-flow synthesis for this process, illustrating the advantages of flow technology.
| Parameter | Batch Mode Synthesis | Continuous-Flow Synthesis |
| Starting Material | 2,4,6-Trimethylaniline | 2,4,6-Trimethylaniline |
| Scale | 100 mmol | 344 g/h productivity |
| Yield (Crude) | 64% thieme-connect.com | 85% acs.org |
| Key Issues | Side reactions (hydrolysis, dimerization, intramolecular coupling) thieme-connect.com | Side reactions significantly inhibited acs.orgmdpi.com |
| Process Control | Standard batch reactor | Precise control of temperature and residence time; fouling prevented by heptane (B126788) stream thieme-connect.com |
This example demonstrates that continuous-flow innovations, while shown here for a derivative, are highly applicable to the synthesis of trimethylanilines and related compounds, offering enhanced yields and productivity. mdpi.comthieme-connect.com
Green Chemistry Principles in Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles include the use of safer solvents, maximizing atom economy, and employing catalytic reactions.
Solvent-Free and Atom-Economical Processes
Solvent-free synthesis is a core tenet of green chemistry, as it reduces waste and potential environmental impact. Several methods have been developed for aniline synthesis under such conditions. For example, aniline-based triarylmethanes can be synthesized efficiently through a double Friedel-Crafts reaction using a Brønsted acidic ionic liquid as a catalyst under solvent-free conditions, achieving yields up to 99%. rsc.org Another approach involves the N-formylation of anilines using visible light irradiation without any solvent or catalyst, offering an environmentally benign method with excellent yields. tandfonline.com
Atom economy is a measure of the efficiency of a chemical reaction, calculating how much of the reactants' mass is incorporated into the final desired product. Reactions with high atom economy are preferred as they generate less waste.
Catalyst-free Michael addition: The reaction of anilines with β-chloroenones proceeds with high atom economy, using dimethyl sulfoxide (B87167) (DMSO) as a green oxidant and solvent to form α-functionalized enaminones. rsc.org
Iridium- and Ruthenium-catalyzed condensation: A highly atom-economical method for synthesizing indoles involves the condensation of anilines and 1,2-diols under neat (solvent-free) conditions, producing only water and dihydrogen as byproducts. nih.gov
Palladium-catalyzed N-alkylation: The selective N-alkylation of anilines using primary amines as alkylating agents, catalyzed by palladium on charcoal (Pd/C), demonstrates high atom economy as ammonia (B1221849) is the only byproduct. organic-chemistry.org
The following table summarizes various green synthetic approaches relevant to aniline synthesis.
| Green Approach | Reaction Type | Catalyst/Conditions | Key Advantage |
| Solvent-Free | Friedel-Crafts Reaction | Brønsted acidic ionic liquid | Metal- and solvent-free, high yields (up to 99%) rsc.org |
| Solvent-Free | N-Formylation | Visible light | Catalyst- and solvent-free, environmentally benign tandfonline.com |
| Atom-Economical | Condensation | Iridium or Ruthenium complexes | Neat conditions, only H₂O and H₂ as byproducts nih.gov |
| Atom-Economical | N-Alkylation | Pd/C | High atom economy, ammonia is the only byproduct organic-chemistry.org |
Catalytic Hydrogenation Methods
Catalytic hydrogenation of the corresponding nitroaromatic compound is the most prevalent and industrially significant method for producing anilines. This process is highly efficient and selective, forming the basis of large-scale aniline production. acs.org The reaction involves the reduction of a nitro group (-NO₂) to an amino group (-NH₂) using hydrogen gas in the presence of a metal catalyst.
The generally accepted mechanism for the hydrogenation of nitrobenzene (B124822) was first proposed by Haber and involves two potential pathways: a direct route and a condensation route. rsc.org In the direct route, the nitro group is sequentially reduced to nitrosobenzene (B162901) and then to N-phenylhydroxylamine, which is finally reduced to aniline. rsc.org
A variety of catalytic systems have been developed for this transformation, each with specific advantages.
Palladium (Pd) Catalysts: Pd-based catalysts, often supported on alumina (B75360) (Al₂O₃), are widely used due to their high activity and selectivity, especially for nitro groups in proximity to aromatic systems. acs.org They are suitable for higher temperature operations, which can be advantageous for heat recovery in industrial settings. acs.org
Nickel (Ni) Catalysts: Raney Nickel or Ni supported on materials like bentonite (B74815) are effective catalysts for the gas-phase hydrogenation of nitroaromatics. rsc.orggoogle.com A patented method for synthesizing 2,4,6-trimethylaniline from its nitro precursor utilizes a Ni catalyst. google.com
Platinum (Pt) Catalysts: Pt nanoparticles supported on nitrogen-functionalized carbon materials have been shown to be effective catalysts for nitrobenzene hydrogenation, capable of operating under mild conditions (30-80°C) with water as a green solvent. google.com
The table below compares different catalytic systems for the hydrogenation of nitroaromatics to anilines.
| Catalyst System | Support Material | Typical Conditions | Key Features |
| Palladium (Pd) | Alumina (Al₂O₃) | 60–180 °C acs.org | High activity and selectivity; suitable for high-temperature processes. acs.org |
| Nickel (Ni) | Bentonite | 250-400°C, 0.1-1.5 MPa google.com | Good activity in fixed-bed reactors; long catalyst life. google.com |
| Platinum (Pt) | Nitrogen-functionalized carbon | 30-80°C, Water solvent google.com | Operates under mild conditions; uses a green solvent. google.com |
| Copper (Cu) | Active Cu catalyst | Gas-phase hydrogenation rsc.org | Used in fluidized bed reactors for industrial production. rsc.org |
Historical Context of Synthesis Development
The synthesis of this compound, also known as 3,4,5-mesidine, is historically linked to the development of methods for the selective nitration and subsequent reduction of trimethylbenzene isomers. The primary and most established route involves the reduction of a nitrated precursor, 3,4,5-trimethylnitrobenzene.
Early and conventional methods for preparing trimethylanilines, such as the isomer 2,4,6-trimethylaniline (mesidine), involved a two-step process starting from the corresponding trimethylbenzene (mesitylene). chemicalbook.com This process began with the selective mononitration of the aromatic ring, followed by the reduction of the resulting nitro compound. chemicalbook.com For instance, 2,4,6-trimethylnitrobenzene was prepared by nitrating mesitylene with a mixture of sulfuric acid and nitric acid at low temperatures to prevent oxidation of the methyl groups. chemicalbook.com The subsequent reduction of the nitro group to an amine was historically carried out using iron powder in the presence of hydrochloric acid. chemicalbook.com
The core of synthesizing this compound lies in obtaining the correct nitro-substituted precursor, 1,2,3-trimethyl-5-nitrobenzene. The development of catalytic hydrogenation represented a significant advancement over older reduction methods like the use of iron filings. Catalytic hydrogenation, typically performed in the liquid phase, offers cleaner reactions and simpler work-ups. illinois.edugoogle.com Various catalysts from Group VIII metals, including nickel, palladium, and platinum, became instrumental in these reductions. google.com
The evolution of hydrogenation techniques saw the introduction of various catalysts and reaction conditions to improve efficiency and safety. For example, a Chinese patent describes a method for synthesizing 2,4,6-trimethylaniline by nitrating mesitylene and then performing catalytic hydrogenation using a Nickel catalyst at elevated temperature and pressure (90-170 °C, 1-3 MPa). google.com While this example pertains to an isomer, the underlying chemical principles are directly applicable to the synthesis of this compound from its corresponding nitroaromatic precursor. The choice of catalyst, solvent, temperature, and pressure are all critical parameters that have been refined over time to optimize the reduction process. illinois.edu
The synthesis of precursors has also seen development. For example, 2,4,6-trimethylnitrobenzene can be produced by mixing mesitylene with acetic anhydride (B1165640) and then adding a solution of fuming nitric acid and glacial acetic acid, which yields the product after separation. chembk.com The synthesis of other precursors, such as 1,3,5-trimethyl-2,4,6-trinitrobenzene, involves nitration of mesitylene under harsher conditions with fuming nitric acid and concentrated sulfuric acid. google.com The reduction of such polynitrated compounds to form triamines highlights the versatility of reduction methodologies developed over the years. google.com
While direct synthesis routes are less common, the historical development has largely focused on optimizing this two-step nitration-reduction sequence, with significant progress made in the area of catalytic reduction to achieve higher yields, purity, and safer operating conditions.
Data on Historical Synthesis of a Trimethylaniline Isomer
The following table details a historical synthesis method for 2,4,6-trimethylaniline, an isomer of this compound, illustrating the typical two-step process of nitration followed by reduction.
| Step | Reactants | Reagents/Catalyst | Conditions | Product | Yield | Purity | Ref |
| Nitration | Mesitylene | Mixed Acid (H₂SO₄ and HNO₃) | <10°C, 4 hours | 2,4,6-Trimethylnitrobenzene | Not specified | Not specified | chemicalbook.com |
| Reduction | 2,4,6-Trimethylnitrobenzene | Iron powder, Hydrochloric acid, Water | 100-105°C, 8 hours | 2,4,6-Trimethylaniline | Not specified | Not specified | chemicalbook.com |
| Catalytic Hydrogenation | 2,4,6-Trimethylnitrobenzene | Ni Catalyst, H₂ | 90-170°C, 1-3 MPa | 2,4,6-Trimethylaniline | 96% | >99% | google.com |
Reactivity and Mechanistic Studies of 3,4,5 Trimethylaniline
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The reactivity and orientation of substitution on the 3,4,5-trimethylaniline ring are governed by the electronic effects of the amino and methyl substituents.
Directing Effects of Methyl and Amino Groups
The substituents on the benzene ring significantly influence the rate and regioselectivity of electrophilic substitution reactions. total-synthesis.com Both the amino group and methyl groups are classified as activating groups, meaning they increase the rate of reaction compared to unsubstituted benzene. chemistrysteps.com They achieve this by donating electron density to the ring, making it more nucleophilic and thus more susceptible to attack by electrophiles. chemistrysteps.comscispace.com
Amino Group (-NH2): The amino group is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic π-system through resonance. chemistrysteps.comdoubtnut.com This resonance effect significantly increases the electron density at the ortho and para positions relative to the amino group. scispace.com Consequently, the amino group is a strong ortho, para-director. chemistrysteps.commakingmolecules.com
Methyl Groups (-CH3): Methyl groups are also activating and ortho, para-directing. youtube.com They donate electron density primarily through an inductive effect, pushing electrons through the sigma bond onto the ring. Hyperconjugation also contributes to their electron-donating nature.
In this compound, the directing effects of the amino and methyl groups are cooperative. The amino group at position 1 strongly directs incoming electrophiles to positions 2 and 6 (ortho) and position 4 (para). However, since position 4 is already substituted with a methyl group, the primary sites for electrophilic attack are the ortho positions (2 and 6). The methyl groups at positions 3 and 5 further activate the ring and reinforce this directing effect.
Table 1: Directing Effects of Substituents on the Aromatic Ring
| Substituent | Electronic Effect | Activating/Deactivating | Directing Influence |
|---|---|---|---|
| -NH2 (Amino) | +R > -I (Resonance donating) | Strongly Activating | ortho, para |
Regioselectivity and Steric Hindrance Analysis
Regioselectivity in the electrophilic substitution of this compound is primarily determined by the powerful ortho, para-directing influence of the amino group. The positions ortho to the amino group (C2 and C6) are the most electronically enriched and therefore the most likely sites for electrophilic attack.
However, steric hindrance can also play a crucial role in determining the final product distribution. wikipedia.org Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of substituent groups. wikipedia.orgyoutube.com In this compound, the methyl groups at positions 3 and 5 are adjacent to the potential substitution sites at C2 and C6. These methyl groups can sterically hinder the approach of a bulky electrophile to the ortho positions. researchgate.net
The outcome of an electrophilic substitution reaction is therefore a balance between electronic activation and steric accessibility. For smaller electrophiles, substitution is likely to occur at the electronically favored ortho positions. For larger, more sterically demanding electrophiles, the reaction may be slower or may favor the less hindered position, although in this specific molecule, both ortho positions are equally hindered.
Nucleophilic Reactions Involving the Amino Group
The amino group of this compound possesses a lone pair of electrons on the nitrogen atom, making it a nucleophile. quora.com This allows it to participate in a variety of reactions where it attacks an electrophilic center.
Formation of Amides and Imines
Amide Formation: Primary amines like this compound react with carboxylic acid derivatives, such as acyl chlorides or anhydrides, to form amides. This is a nucleophilic acyl substitution reaction where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent. researchgate.net The reaction is often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). The synthesis of amides is a fundamental transformation in organic chemistry, often facilitated by various coupling reagents. whiterose.ac.ukorganic-chemistry.org
Imine Formation: this compound can react with aldehydes or ketones in the presence of an acid or base catalyst to form imines (also known as Schiff bases). organic-chemistry.orgyoutube.com This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. youtube.comresearchgate.net
Alkylation and Acylation of the Amino Moiety
Alkylation: The amino group can be alkylated by reaction with alkyl halides. The reaction proceeds via nucleophilic substitution, where the amine acts as the nucleophile. libretexts.org However, a significant drawback of direct alkylation is the potential for overalkylation, leading to the formation of secondary and tertiary amines, and even quaternary ammonium salts, as the initially formed primary amine can react further. libretexts.org
Acylation: As mentioned in the formation of amides, acylation is the reaction with an acylating agent to introduce an acyl group (R-C=O) onto the nitrogen atom. This reaction is generally more controllable than alkylation and typically stops after the formation of the mono-acylated product (the amide). chemistrysteps.com
Table 2: Common Nucleophilic Reactions of the Amino Group
| Reaction Type | Electrophile | Product |
|---|---|---|
| Amide Formation | Acyl Chloride (RCOCl) | N-(3,4,5-trimethylphenyl)amide |
| Imine Formation | Aldehyde (RCHO) | N-(alkylidene)-3,4,5-trimethylaniline |
| Alkylation | Alkyl Halide (R-X) | N-alkyl-3,4,5-trimethylaniline |
Reaction with Ethylene (B1197577) Oxide to Form N,N-bis(2-hydroxyethyl) Derivatives
This compound reacts with ethylene oxide to yield N,N-bis(2-hydroxyethyl)-3,4,5-trimethylaniline. google.com This reaction is a nucleophilic ring-opening of the strained epoxide ring by the amine. The nitrogen atom attacks one of the carbon atoms of ethylene oxide, leading to the opening of the three-membered ring and the formation of a C-N bond and a hydroxyl group. Since the initial product, N-(2-hydroxyethyl)-3,4,5-trimethylaniline, is still a nucleophile, it can react with a second molecule of ethylene oxide to form the di-substituted product. This reaction is typically performed under controlled temperature and pressure conditions. google.com For instance, one method involves dissolving this compound in ethylene oxide and heating the mixture in a reactor to around 100°C. google.com The resulting N,N-bis(2-hydroxyethyl) derivative has applications as an accelerator in free-radical polymerization systems. google.com
Oxidative Transformations
The oxidative coupling of aromatic amines is a process that can lead to the formation of a variety of products, including dimers and polymers. In the case of aniline (B41778) and its derivatives, these reactions can yield colored products. For instance, the condensation reactions of anilines in the presence of an oxidizing agent like potassium dichromate in an acidic medium can produce highly colored condensation products. While specific studies detailing the oxidative coupling products of this compound are not extensively documented in the provided search results, the general reactivity of anilines suggests that it would undergo similar transformations.
Enzymatic oxidative coupling is another avenue for the transformation of arylamines. Enzymes such as horseradish peroxidase (HRP) in the presence of hydrogen peroxide have been shown to dimerize substituted anilines. For example, mesidine (2,4,6-trimethylaniline) is oxidatively dimerized by HRP/H2O2 to form a purple crystalline compound. nih.gov Given the structural similarities, it is plausible that this compound could undergo enzymatic oxidative coupling to form dimeric or oligomeric structures. The mechanism of aniline polymerization involves the formation of radical cations, which can then couple to form dimers and eventually polymer chains. researchgate.net
A derivative of this compound, N,N-bis(2-hydroxyethyl)-3,4,5-trimethylaniline, has demonstrated utility as an accelerator for free-radical polymerizations. google.com This compound, when used in conjunction with a peroxide initiator, facilitates the rapid generation of free radicals to initiate polymerization without the need for external heat. google.com
The mechanism involves the reaction of the tertiary amine with the peroxide (e.g., dibenzoyl peroxide). This redox reaction generates free radicals that then initiate the polymerization of a monomer, such as methyl methacrylate (B99206). google.com The presence of methyl groups on the aniline ring, particularly in the meta and para positions, enhances the efficiency of the accelerator. The substitution pattern of this compound, with methyl groups at both meta positions and the para position, contributes to the high efficiency of its N,N-bis(2-hydroxyethyl) derivative as a polymerization accelerator. google.com
Diazotization and Coupling Reactions
Primary aromatic amines, such as this compound, readily undergo diazotization when treated with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures. This reaction converts the primary amino group into a diazonium salt.
The general mechanism for diazotization involves the formation of the nitrosonium ion (NO+) from nitrous acid in the acidic medium. The amine then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the diazonium ion (-N≡N+). Diazonium salts are typically prepared in situ at 0-5 °C and used immediately in subsequent reactions due to their instability and potential to be explosive when isolated in a dry state.
Diazonium salts are weak electrophiles and can react with activated aromatic compounds (coupling components), such as phenols and other anilines, in a reaction known as azo coupling. This electrophilic aromatic substitution reaction is the basis for the synthesis of a vast array of azo dyes. asianpubs.orgijorarjournal.com
While specific examples of azo dyes synthesized directly from the diazonium salt of this compound are not detailed in the provided search results, the general principles of azo coupling can be applied. The diazonium salt of this compound would be expected to couple with various nucleophilic aromatic compounds to produce azo dyes. asianpubs.orgijorarjournal.comresearchgate.net The position of coupling on the coupling component is typically para to an activating group, unless that position is blocked, in which case ortho coupling occurs. The pH of the reaction medium is a critical factor in azo coupling reactions. asianpubs.org
Carbon-Hydrogen (C–H) Functionalization Strategies
Carbon-hydrogen (C–H) functionalization has emerged as a powerful tool in organic synthesis for the direct conversion of C–H bonds into new functional groups. For aniline derivatives, transition metal-catalyzed C–H functionalization, particularly with palladium and rhodium catalysts, has been a subject of significant research. uva.esnih.govcanberra.edu.aunih.govnih.gov
These reactions often utilize a directing group to achieve regioselectivity, typically at the ortho position to the amino group. While specific studies on the C–H functionalization of this compound are not explicitly detailed in the provided search results, the methodologies developed for other anilines could likely be applied. For example, palladium-catalyzed ortho-arylation of unprotected anilines has been achieved using a cooperating ligand. uva.es Similarly, rhodium-catalyzed C–H functionalization reactions have been used for the synthesis of complex molecules. nih.govcanberra.edu.aunih.gov
Given the substitution pattern of this compound, the ortho positions (C2 and C6) would be the primary targets for directed C–H functionalization. The electronic and steric effects of the three methyl groups would likely influence the reactivity and selectivity of such transformations.
Transition Metal-Catalyzed C–H Activation
Transition metal-catalyzed C–H activation is a powerful strategy in organic synthesis that allows for the direct functionalization of otherwise inert C–H bonds. nih.gov This approach avoids the need for pre-functionalized starting materials, making synthetic routes more efficient and atom-economical. nih.gov For aniline derivatives, these reactions are often directed by a coordinating group on the nitrogen atom to achieve ortho-selectivity. However, methods for remote C–H functionalization are also of significant interest.
The mechanisms for C–H activation are diverse and depend on the metal catalyst, its oxidation state, and the substrate. mt.com Common pathways include:
Oxidative Addition: Typically involves late transition metals in low oxidation states (e.g., Rh(I), Ir(I)) that insert into the C–H bond, leading to a higher oxidation state metal intermediate. youtube.comyoutube.com
Concerted Metalation-Deprotonation (CMD): This pathway is common for later transition metals in higher oxidation states (e.g., Pd(II), Ru(II)) and involves a concerted process where the metal center coordinates to the C–H bond while a base assists in removing the proton. youtube.comyoutube.com
Sigma-Bond Metathesis: Often seen with early transition metals, this mechanism involves a four-centered transition state where the C–H bond is cleaved. youtube.com
In the context of substituted anilines, the electronic properties of the ring substituents play a crucial role. The electron-donating methyl groups in this compound enhance the nucleophilicity of the aromatic ring, potentially facilitating electrophilic C-H activation pathways.
Para-Selective Olefination of Aniline Derivatives
A significant challenge in the C–H functionalization of anilines is controlling the position of the new bond. While ortho-functionalization is common, achieving para-selectivity is more difficult. Recent research has demonstrated a highly para-selective C–H olefination of various aniline derivatives using a palladium catalyst system with a specific S,O-ligand. nih.govvu.nlacs.org This reaction proceeds under mild conditions and shows a broad substrate scope, including trisubstituted anilines. nih.govnih.gov
The S,O-ligand is critical for achieving high para-selectivity and expanding the reaction's applicability. nih.govvu.nl The methodology is robust enough to be scalable and can be performed under aerobic conditions, which is advantageous for industrial applications. nih.govnih.gov The reaction demonstrates good yields for a variety of substituted anilines, showcasing the versatility of this catalytic system.
| Aniline Derivative | Olefin | Catalyst System | Yield (%) | Para-Selectivity |
|---|---|---|---|---|
| N,N,3-trimethylaniline | Ethyl acrylate | Pd(OAc)₂ / S,O-ligand | 70 | >10:1 |
| N,N-dimethyl-3-methoxyaniline | Ethyl acrylate | Pd(OAc)₂ / S,O-ligand | 75 | Moderate |
| N-benzyl-2-methylaniline | Ethyl acrylate | Pd(OAc)₂ / S,O-ligand | 70 | Perfect |
| N-benzyl-2-chloroaniline | Ethyl acrylate | Pd(OAc)₂ / S,O-ligand | 65 | Perfect |
Metal-Free C(sp³)–H Activation
While transition metals are highly effective catalysts, there is a growing interest in developing metal-free C–H activation methods to improve the sustainability of chemical synthesis. nih.gov These reactions often utilize strong bases, radical initiators, or electrochemical methods to activate C–H bonds. acs.orgtandfonline.com
For N-alkyl anilines, metal-free oxidative C(sp³)–H functionalization adjacent to the nitrogen atom has been achieved. nih.gov One study demonstrated a three-component reaction involving N,N-dimethylanilines, α-diazo carbonyls, and N-hydroxyphthalimide. nih.gov This process is initiated by a phthalimide N-oxyl (PINO) radical and proceeds through a dediazotization and radical coupling sequence to form new C–O and C–C bonds. nih.gov Another approach involves using tert-butyl peroxide (TBHP) as an oxidant to achieve α-C(sp³)–H allylation of N-alkyl anilines with allyl sulfones, catalyzed by a simple nickel salt. rsc.org
Furthermore, intramolecular oxidative C(sp³)–H amination of unprotected anilines can occur under mild, metal-free conditions using potassium tert-butoxide (t-BuOK) and molecular oxygen in dimethylformamide (DMF). acs.org This process relies on a synergistic interplay of deprotonation, hydrogen atom transfer, and oxidation to forge a new C–N bond, and is applicable for substrates with activated C(sp³)–H bonds. acs.org
Isotope Effect Studies in Reaction Mechanisms
Kinetic Isotope Effects (KIEs) are a crucial tool for elucidating reaction mechanisms. wikipedia.org A KIE is the change in the rate of a reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org By comparing the reaction rates of a substrate containing a light isotope (e.g., hydrogen, ¹H) with its counterpart containing a heavy isotope (e.g., deuterium, ²H), valuable information about the rate-determining step (RDS) of the reaction can be obtained. baranlab.org The presence of a significant primary KIE (typically kH/kD > 2) indicates that the C-H bond is being broken in the rate-determining step of the reaction. mdpi.comresearchgate.net
Intermolecular Kinetic Isotope Effect (KIE) Analysis
Intermolecular KIE is determined by comparing the reaction rates of two separate, isotopically distinct substrates under identical conditions or by running a competition experiment with a mixture of the isotopologues. researchgate.net This analysis is particularly useful for studying C–H activation mechanisms.
For instance, in the study of C–H activation of arenes, the absence of an intermolecular KIE in a competition experiment between benzene (C₆H₆) and deuterated benzene (C₆D₆) can suggest that the initial coordination of the arene to the metal center occurs prior to the C-H bond cleavage and is not the rate-determining step. snnu.edu.cn Conversely, a significant KIE value implies that C-H bond breaking is involved in or before the slowest step of the reaction. researchgate.net
In a nickel-catalyzed C–H amination reaction, an intermolecular KIE value of 4.9 was observed, strongly suggesting that the C–H bond cleavage is the turnover-limiting step. acs.org Similarly, studies on palladium-catalyzed C-H activation of benzene estimated a KIE (kH/kD) of approximately 3, also indicating that the C-H bond breaking is rate-determining. snnu.edu.cn
| Reaction Type | Substrates | Catalyst/System | kH/kD Value | Mechanistic Implication |
|---|---|---|---|---|
| C–H Amination | Aryl Substrate | Nickel Catalyst | 4.9 acs.org | C-H bond cleavage is the turnover-limiting step. acs.org |
| Nitrosoarene Ene Reaction | TME-d₀ vs TME-d₁₂ | p-O₂N-C₆H₄-NO | 1.98 ± 0.05 uoc.gr | Reversible formation of an intermediate in the first step. uoc.gr |
| C–H Activation | Benzene vs Benzene-d₆ | Palladium Complex | ~3 snnu.edu.cn | C-H bond breaking is the rate-determining step. snnu.edu.cn |
| C–H Activation | Benzene vs Benzene-d₆ | Cu(OAc)₂ | 2.8 - 3.0 researchgate.net | C-H cleavage occurs during or before the rate-determining step. researchgate.net |
Derivatives and Advanced Functionalization of 3,4,5 Trimethylaniline
Design and Synthesis of Novel Derivatives
The nitrogen atom of 3,4,5-trimethylaniline serves as a key site for synthetic modification, allowing for the introduction of a wide array of functional groups. These N-substituted derivatives are accessible through various chemical reactions.
A notable example is the reaction of this compound with ethylene (B1197577) oxide, which yields N,N-bis(2-hydroxyethyl)-3,4,5-trimethylaniline. google.com This compound has been identified for its utility as an accelerator in free-radical polymerization processes. google.com The presence of two meta-positioned methyl groups and a para-methyl group, with no ortho-substituents, is reported to enhance its efficiency in this role compared to other methylated analogs. google.com
More general methods for N-alkylation can also be applied. Photocatalytic N-alkylation, for instance, has been demonstrated for other aniline (B41778) derivatives using a Cu₂O/TiO₂ heterojunction catalyst, suggesting a potential route for the methylation of this compound. Additionally, established procedures such as the reaction of anilines with acrylic acids can produce N-substituted β-alanines, showcasing another pathway for functionalization at the nitrogen atom. researchgate.net
Table 1: N-Substituted Derivatives of this compound
| Derivative Name | Formula | Molecular Weight ( g/mol ) | Precursors |
| N,N-bis(2-hydroxyethyl)-3,4,5-trimethylaniline | C₁₃H₂₁NO₂ | 223.31 | This compound, Ethylene Oxide |
The aromatic ring of this compound is also amenable to substitution, primarily through electrophilic aromatic substitution reactions. The directing effects of the amine and methyl groups influence the position of incoming substituents.
A key example of ring substitution is the bromination of this compound to produce 2,6-Dibromo-3,4,5-trimethylaniline (B3150403). This reaction involves treating the aniline with bromine in a suitable solvent, such as acetic acid. The electron-donating nature of the methyl groups activates the ring, while steric hindrance and electronic effects guide the bromine atoms to the ortho positions (2 and 6) relative to the amino group. Careful control of reaction conditions is necessary to achieve this specific regioselectivity and avoid over-bromination. This dibrominated derivative serves as a valuable intermediate for the synthesis of more complex organic molecules and materials.
Table 2: Ring-Substituted Derivatives of this compound
| Derivative Name | Formula | Molecular Weight ( g/mol ) | Synthetic Method |
| 2,6-Dibromo-3,4,5-trimethylaniline | C₉H₁₁Br₂N | 301.01 | Direct bromination of this compound |
Ligand Design and Synthesis
In the field of coordination chemistry and catalysis, bulky aniline derivatives are critical precursors for synthesizing advanced ligands. While this compound has its applications, the specific and highly influential ligands detailed in the following subsections are synthesized from its widely used isomer, 2,4,6-trimethylaniline (B148799) (also known as mesitylamine). The steric bulk provided by the two ortho-methyl groups in mesitylamine is crucial for stabilizing low-coordinate metal centers and influencing the catalytic activity of the resulting complexes.
N-Heterocyclic carbenes (NHCs) have become indispensable ligands in organometallic chemistry, particularly for their role in stabilizing catalysts for reactions like olefin metathesis. One of the most common NHC ligands is IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene). The synthesis of this ligand begins with 2,4,6-trimethylaniline. researchgate.netnih.gov
The synthetic route to the IMes precursor, 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl), typically starts with the formation of glyoxal-bis(mesitylimine) (see section 3.2.2). orgsyn.orgwikipedia.org This diimine is then reduced, often using sodium borohydride, to yield N,N'-dimesitylethylenediamine. orgsyn.org The final step involves the cyclization of this diamine with an appropriate one-carbon source, such as triethyl orthoformate or paraformaldehyde and chlorotrimethylsilane, to construct the imidazolium (B1220033) ring. nih.govorgsyn.org This resulting imidazolium salt is an air-stable solid that can be conveniently stored and deprotonated with a strong base to generate the free IMes carbene just before use. nih.gov
Table 3: Precursor to the IMes NHC Ligand
| Compound Name | Formula | Molecular Weight ( g/mol ) | Key Precursor |
| 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl) | C₂₁H₂₇ClN₂ | 342.91 | 2,4,6-Trimethylaniline |
The condensation of bulky anilines with 1,2-dicarbonyl compounds is a fundamental method for preparing α-diimine ligands. wikipedia.org Glyoxal-bis(mesitylimine) is a prominent example, synthesized through the condensation reaction between 2,4,6-trimethylaniline and glyoxal (B1671930). wikipedia.orgthermofisher.in
In a typical procedure, two equivalents of 2,4,6-trimethylaniline are reacted with one equivalent of a 40% aqueous glyoxal solution in a solvent such as isopropyl alcohol or methanol (B129727). researchgate.netorgsyn.org The reaction proceeds readily at room temperature, often with the addition of a few drops of acid like formic acid to catalyze the condensation. researchgate.netorgsyn.org The product, a bright yellow solid, precipitates from the reaction mixture and can be isolated in high yield by simple filtration. orgsyn.org This diimine is not only a ligand in its own right but, as mentioned previously, is a crucial intermediate in the multi-step synthesis of the NHC ligand IMes. wikipedia.orgwikipedia.org
Table 4: Glyoxal Condensation Product
| Compound Name | Formula | Molecular Weight ( g/mol ) | Synthetic Method |
| Glyoxal-bis(mesitylimine) | C₂₀H₂₄N₂ | 292.42 | Condensation of 2,4,6-trimethylaniline and glyoxal |
1,3-Diketimines, commonly known as NacNac ligands, are another important class of chelating ligands derived from anilines. wikipedia.org These ligands are synthesized by the condensation of a β-diketone, such as acetylacetone (B45752) (2,4-pentanedione), with two equivalents of a primary amine. wikipedia.org
To prepare NacNac ligands with bulky substituents, 2,4,6-trimethylaniline is often used. wikipedia.orglookchem.com The reaction involves replacing the carbonyl oxygen atoms of the diketone with nitrogen atoms from the aniline. wikipedia.org This transformation typically requires prolonged reaction times, sometimes with heating in an appropriate solvent, to overcome the steric hindrance of the bulky aniline. wikipedia.org The resulting HNacNac ligand precursor can be deprotonated to form an anionic bidentate ligand that coordinates strongly to a wide variety of metal centers. The steric properties of these ligands can be finely tuned by changing the aniline component, making them highly versatile in the design of coordination complexes and catalysts. wikipedia.org
Table 5: Representative 1,3-Diketimine Ligand Precursor
| Compound Name | Formula | Molecular Weight ( g/mol ) | Precursors |
| N,N'-bis(2,4,6-trimethylphenyl)acetylacetonediimine | C₂₃H₂₈N₂ | 332.49 | 2,4,6-Trimethylaniline, Acetylacetone |
Bulky Ligand Scaffolds
This compound serves as a fundamental building block in the creation of bulky ligand scaffolds, which are crucial in coordination chemistry and catalysis. The methyl groups on the aniline ring provide the necessary steric hindrance to stabilize metal centers and influence the selectivity of catalytic reactions. For instance, it is a precursor to 2,6-dibromo-3,4,5-trimethylaniline, a halogenated aromatic amine derivative. The synthesis of such derivatives often involves electrophilic aromatic substitution, where the methyl groups direct the substitution pattern.
In the synthesis of N-heterocyclic carbenes (NHCs), which are prominent ligands in organometallic chemistry, derivatives of trimethylaniline are utilized. For example, 2,4,6-trimethylaniline (mesidine), an isomer of this compound, is a well-known precursor for bulky ligands like IMes, found in second-generation Grubbs' catalysts for olefin metathesis. wikipedia.org The condensation of 2,4,6-trimethylaniline with glyoxal yields 1,2-diimine ligands, which are precursors to these NHC ligands. wikipedia.org Similarly, this compound can be used in the synthesis of sterically hindered benzimidazolium salts, which are precursors to NHC ligands. For example, N¹,N²-bis(2,4,6-trimethylphenyl)-1,2-benzenediamine can be synthesized and subsequently cyclized to form 1,3-bis(2,4,6-trimethylphenyl)-1H-benzo[d]imidazol-3-ium chloride. beilstein-journals.org
The synthesis of bulky β-diketiminate proligands also utilizes aniline derivatives. While direct use of this compound in this specific context is not detailed in the provided results, the general methodology involves the condensation of an aniline with a β-diketone. rsc.org The steric and electronic properties of the aniline are critical in determining the characteristics of the resulting ligand.
Integration into Molecular Glasses and Functional Materials
The incorporation of this compound derivatives into molecular glasses and other functional materials is an area of active research, driven by the desire to create materials with tailored properties.
Molecular glasses are amorphous solids with potential applications in electronics and photonics. The ability of a compound to form a stable glass is known as its glass-forming ability (GFA). The structure of the molecule plays a crucial role in its GFA. While direct studies on the GFA of this compound itself are not prevalent in the provided search results, research on analogous compounds provides insight. For example, studies on mexylaminotriazine derivatives have shown that the molecular structure, including the presence and nature of linker groups, significantly influences the glass transition temperature (Tg) and GFA. rsc.org These studies highlight that hydrogen bonding and rotational energy barriers are key factors in tuning the properties of molecular glasses. rsc.org The amine group in this compound allows for the formation of hydrogen bonds, which could contribute to its potential as a component in glass-forming systems.
The aniline functional group in this compound is a key feature that allows for the introduction of various reactive functionalities. This is particularly important in the development of functional materials where specific chemical reactions are required for cross-linking, surface modification, or sensing applications. For instance, the amine group can be diazotized to form a diazonium salt, which is a highly reactive species. scispace.com These diazonium salts can then be used to functionalize other materials.
The introduction of reactive functional groups is also a key strategy in the synthesis of multifunctional polymers. For example, side-chain functionalized polymers can be designed to react with specific molecules under mild conditions. acs.org The principles of introducing reactive groups, such as those demonstrated in the synthesis of polyisobutylene (B167198) phenol (B47542) (meth)acrylate macromers, can be applied to systems incorporating trimethylaniline derivatives. acs.org
The thermal properties of materials, such as their melting point and thermal stability, can be precisely tuned by modifying their molecular structure. The incorporation of this compound into a polymer or molecular glass can influence these properties. The methyl groups on the aromatic ring can affect intermolecular interactions and packing efficiency, thereby altering the material's thermal behavior.
For example, in the context of polyethylene (B3416737) elastomers produced using α-diimine nickel catalysts, the substituents on the aryl group of the ligand significantly impact the thermal properties of the resulting polymer. mdpi.com Electron-donating groups, such as the methyl groups in trimethylaniline, can enhance the thermal stability of the catalyst and influence the melting temperature of the polymer produced. mdpi.com Similarly, studies on the thermal stability of aryl groups chemisorbed on graphite (B72142) have shown that the nature of the substituents on the aryl ring affects the stability of the covalent bond to the surface. scispace.com
Functionalization of Carbon Materials with Aryl Groups
The functionalization of carbon materials, such as carbon nanotubes (CNTs) and graphene, with aryl groups derived from anilines is a widely used method to modify their properties. nih.govencyclopedia.pubmdpi.comresearchgate.netnih.gov This process can improve their solubility, dispersibility, and compatibility with other materials, opening up applications in electronics, composites, and biomedical fields. nih.govencyclopedia.pubmdpi.comresearchgate.netnih.gov
This compound can be used as a precursor for the functionalization of carbon materials. The process typically involves the in-situ generation of the corresponding diazonium salt from the aniline. scispace.com This is achieved by reacting the aniline with a diazotizing agent, such as sodium nitrite (B80452) in an acidic solution. scispace.com The resulting highly reactive aryl radicals then covalently bond to the surface of the carbon material. scispace.com This method has been used to functionalize highly oriented pyrolytic graphite (HOPG) with 3,4,5-trimethylphenyl groups. scispace.com
The functionalization of carbon nanotubes with aryl groups can be achieved through various methods, including the Gomberg-Bachmann reaction, which involves the use of diazonium salts. encyclopedia.pubmdpi.comresearchgate.net This covalent attachment of aryl groups disrupts the sp² hybridization of the carbon atoms in the nanotube sidewalls, which can alter their electronic properties but significantly enhances their processability. nih.gov The degree of functionalization can be controlled by the reaction conditions, and it has been shown that the presence of donor substituents on the aryl radical can lead to a higher degree of functionalization. mdpi.com
Applications of 3,4,5 Trimethylaniline in Advanced Chemical Research
Catalysis and Organometallic Chemistry
In the realm of catalysis, substituted anilines are crucial for synthesizing ligands that modify the activity, selectivity, and stability of metal catalysts. The specific substitution pattern of 3,4,5-trimethylaniline influences the electronic and steric environment of resulting metal complexes.
Precursor in Grubbs' Catalyst Synthesis
Grubbs' catalysts are a family of ruthenium-based complexes widely used in olefin metathesis, a powerful carbon-carbon bond-forming reaction. A key development in this area was the introduction of N-heterocyclic carbene (NHC) ligands, which significantly enhanced catalyst stability and activity. These NHC ligands are often synthesized from substituted anilines.
While the isomer 2,4,6-trimethylaniline (B148799) (mesitylamine) is a well-documented precursor for highly effective NHC ligands like IMes (1,3-dimesitylimidazol-2-ylidene) and SIMes, which are integral to second and third-generation Grubbs' catalysts, the specific role of this compound as a direct precursor in the synthesis of widely used Grubbs' catalysts is not prominently documented in the surveyed scientific literature. wikipedia.orgrscf.rubeilstein-journals.org The synthesis of these catalysts typically involves the condensation of a substituted aniline (B41778) with glyoxal (B1671930) to form a diimine, which is then cyclized to create the imidazolium (B1220033) salt precursor to the NHC ligand. researchgate.net
Components in Redox-Active Guanidino-Functionalized Molecules
Guanidines are compounds characterized by a central carbon atom bonded to three nitrogen atoms. Their derivatives are of significant interest due to their use as strong, non-nucleophilic bases and as ligands in coordination chemistry. researchgate.netucl.ac.uk The incorporation of redox-active moieties can lead to molecules with tunable electronic properties.
The use of this compound specifically for the synthesis of redox-active guanidino-functionalized molecules is not extensively detailed in the available research. However, the general synthesis of substituted guanidines often involves the addition of amines to carbodiimides, a reaction known as guanylation. unl.ptnih.gov Studies have shown that various substituted anilines, including the isomer 2,4,6-trimethylaniline, readily participate in such reactions, for example, in iron-catalyzed processes. nih.gov Another study on the synthesis of amidine and guanidine (B92328) ligands for alkaline earth metal complexes utilized N,N,2-trimethylaniline, another isomer, to create a calcium-stabilized complex. nih.gov
Role in Transition Metal-Catalyzed Reactions
Substituted anilines can serve as ligands or precursors to ligands in a wide array of transition metal-catalyzed reactions, including cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig reactions. researchgate.netnih.govacs.org The ligands play a critical role in the catalytic cycle, influencing steps such as oxidative addition and reductive elimination.
The specific application of this compound as a ligand in major transition metal-catalyzed reactions is not a primary focus in the reviewed literature. Research in this area often highlights the impact of steric hindrance, with more sterically congested isomers like 2,4,6-trimethylaniline being frequently studied. For instance, in some palladium-catalyzed reductive aminations, the significant steric bulk of 2,4,6-trimethylaniline was found to inhibit the reaction entirely. dicp.ac.cnrsc.org In other cases, palladium complexes have been formed using Schiff bases derived from 2,4,6-trimethylaniline for use in cyclopalladation reactions. researchgate.net
Advanced Materials Science
This compound serves as a versatile building block for the construction of complex organic molecules and polymers with specific electronic and photophysical properties for applications in materials science.
Building Blocks for Functional π-Systems
Functional π-systems are organic molecules with extended networks of conjugated double bonds, which form the basis of many organic electronic materials. Aromatic diimides, such as those derived from naphthalene (B1677914) (NDIs) and perylene (B46583) (PDIs), are a prominent class of electron-deficient π-systems used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.govmdpi.com
The synthesis of these diimides typically involves a condensation reaction between a tetracarboxylic dianhydride and a primary amine. ekb.eg this compound, as a primary aromatic amine, is a suitable building block for this purpose. The imide nitrogen atoms of the resulting PDI or NDI can be functionalized with bulky groups, like the trimethylphenyl group, to influence the molecule's solubility and solid-state packing, which are critical for device performance. Research has shown that various substituted anilines can be used to synthesize these structures, and the choice of amine is crucial for the final properties of the material. nih.govbeilstein-journals.org
Key Reaction for Diimide Synthesis
| Reactant A | Reactant B | Product Type | Application Area |
|---|---|---|---|
| Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) | This compound | N-Aryl Perylene Diimide (PDI) | Organic Electronics, Pigments |
Precursors for Polycyclic Aromatic Compounds
Polycyclic aromatic hydrocarbons (PAHs) are molecules composed of multiple fused aromatic rings. researchgate.netbeilstein-journals.org Developing synthetic routes to novel and extended PAHs is a major focus of materials chemistry due to their potential applications as well-defined graphene segments and in organic electronics. nih.gov
This compound can act as a precursor for larger, nitrogen-containing polycyclic structures. One established method is through the formation of polyimides, which can then be subjected to further reactions. For instance, a patent describes the use of N,N-bis(2-hydroxyethyl)-3,4,5-trimethylaniline as a component in polymerization systems. google.com More directly, cyclization reactions involving substituted anilines can generate N-heterocycles. While specific research often focuses on other isomers, such as the borane-catalyzed cascade cyclization of N,N,4-trimethylaniline to form tetrahydroquinolines, the principles can be extended. nih.govrsc.org The synthesis of complex π-conjugated polycyclic compounds has been reported using trimethylaniline (isomer unspecified) as a building block for an imide that is part of a larger, elaborate structure. beilstein-journals.org These methods demonstrate the utility of aniline derivatives in building complex, multi-ring systems.
Components in Polymerization Accelerators
Derivatives of this compound have been identified as highly effective components in accelerator systems for free-radical polymerization. google.com Specifically, the reaction product of this compound with ethylene (B1197577) oxide, which forms N,N-bis(2-hydroxyethyl)-3,4,5-trimethylaniline, demonstrates unique utility as a polymerization accelerator. google.com This compound is particularly efficient in systems that use free radicals to polymerize monomers into plastics. google.com
Research has shown that the specific arrangement of methyl groups on the aniline ring is crucial for the accelerator's effectiveness. The presence of methyl groups in the meta (3 and 5) and para (4) positions, with no substitution at the ortho (2 and 6) positions, results in the most efficient accelerator in this series of compounds. google.com This specific derivative, N,N-bis(2-hydroxyethyl)-3,4,5-trimethylaniline, works in conjunction with a peroxide activator to rapidly initiate polymerization at room temperature without the need for external heat. google.com For instance, it can effectively promote the polymerization of methyl methacrylate (B99206) monomer when used with an activator like dibenzoyl peroxide. google.com
Table 1: Example of a Room Temperature Polymerization System
| Component Role | Chemical Compound | Example Concentration |
|---|---|---|
| Monomer | Methyl methacrylate | 20 ml |
| Polymer | Methyl methacrylate polymer (finely divided) | 40 grams |
| Promoter (Accelerator) | N,N-bis(2-hydroxyethyl)-3,4,5-trimethylaniline | 0.5% (in monomer) |
| Activator (Initiator) | Dibenzoyl peroxide | 1.0% (in polymer) |
This table illustrates a typical formulation for rapid polymerization as described in patent literature. google.com
Pharmaceutical and Agrochemical Research Intermediates
This compound serves as a valuable intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. nordmann.globalcapotchem.com Its structural properties make it a useful building block in organic synthesis. capotchem.com
In pharmaceutical research, this compound is identified as an intermediate in the synthesis of Palonosetron hydrochloride. lookchem.com Palonosetron is a high-affinity, selective 5-HT3 receptor antagonist used for preventing nausea and vomiting induced by chemotherapy. wikipedia.orgnih.gov The synthesis of this complex tricyclic molecule involves multiple steps where intermediates like this compound can be utilized.
In the agrochemical sector, anilines and their derivatives are foundational for creating various pesticides and plant growth regulators. smolecule.com While specific, large-scale applications of this compound in commercial agrochemicals are not widely documented in public literature, its derivatives are subjects of scientific investigation. For example, halogenated derivatives such as 2,6-Dibromo-3,4,5-trimethylaniline (B3150403), which is synthesized from this compound, are explored as potential intermediates for new agrochemicals and other materials.
Dye and Pigment Precursors
Trimethylaniline isomers are a known class of precursors for various dyes and pigments. fishersci.nonih.gov Aromatic amines are fundamental to the synthesis of azo dyes, which constitute a large family of organic colorants. iarc.fr The general process involves the diazotization of an aromatic amine, which is then coupled with another component to form the final dye molecule. iarc.fr While isomers like 2,4,5-trimethylaniline (B89559) have been used as intermediates in the synthesis of certain colorants like Ponceau 3R, this compound and its derivatives are also recognized for their potential use as intermediates in the manufacture of new dyes. google.comnih.gov
The synthesis of specific dyes often relies on the precise structure of the aniline precursor. A notable example involving a trimethylaniline isomer is the production of Acid Blue 129 (C.I. 62058). fishersci.no It is important to note that, according to established chemical literature and supplier documentation, the specific precursor for Acid Blue 129 is 2,4,6-trimethylaniline (also known as mesidine), an isomer of this compound. fishersci.noresearchgate.net
The synthesis is an anthraquinone (B42736) dye manufacturing process that proceeds via a copper-catalyzed Ullmann condensation reaction. This reaction involves the condensation of 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (Bromaminic acid) with 2,4,6-trimethylaniline. fishersci.no The resulting product is a bright blue dye used for coloring wool, silk, and polyamide fibers.
Table 2: Synthesis of Acid Blue 129
| Role | Reactant/Condition | Details |
|---|---|---|
| Starting Material | 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid | 1.0 equivalent |
| Starting Material | 2,4,6-Trimethylaniline | 1.2 equivalents |
| Catalyst | Copper(I) iodide (CuI) | ~1.5 mol% |
| Solvent | Dimethylformamide (DMF) | - |
| Temperature | ~100°C | - |
| Reaction Time | 4-6 hours | - |
This table outlines the key reactants and conditions for the industrial synthesis of Acid Blue 129, highlighting the use of the 2,4,6-trimethylaniline isomer.
Spectroscopic Characterization Techniques for 3,4,5 Trimethylaniline Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of 3,4,5-trimethylaniline. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can map the precise connectivity and chemical environment of atoms within the molecule. ipb.ptlibretexts.org
¹H NMR Spectral Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry.
Detailed Research Findings: Based on its structure, the ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons:
Aromatic Protons (C₂-H and C₆-H): The molecule possesses two equivalent aromatic protons at the C-2 and C-6 positions. These would appear as a single signal (a singlet) due to their identical chemical environment.
Amine Protons (-NH₂): The two protons of the primary amine group would typically appear as a broad singlet. The chemical shift of this peak can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
Methyl Protons (C₃-CH₃ and C₅-CH₃): The two methyl groups at the C-3 and C-5 positions are chemically equivalent. Their six protons would give rise to a single, sharp singlet.
Methyl Protons (C₄-CH₃): The methyl group at the C-4 position is in a unique environment and would produce its own distinct singlet corresponding to three protons.
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
| Aromatic (C₂-H, C₆-H) | ~6.5 - 7.0 | Singlet (s) | 2H |
| Amine (-NH₂) | Variable (e.g., ~3.5) | Broad Singlet (br s) | 2H |
| Methyl (C₃-CH₃, C₅-CH₃) | ~2.1 - 2.3 | Singlet (s) | 6H |
| Methyl (C₄-CH₃) | ~2.0 - 2.2 | Singlet (s) | 3H |
| Note: This table represents predicted values based on general principles of NMR spectroscopy. |
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy identifies the different carbon environments in a molecule. Due to the low natural abundance of the ¹³C isotope, these experiments are less sensitive than ¹H NMR but provide crucial information about the carbon skeleton. mdpi.com
Detailed Research Findings: The symmetry of this compound simplifies its ¹³C NMR spectrum. The following distinct signals are expected:
C-1 (Carbon bearing the -NH₂ group): This carbon is directly attached to the electronegative nitrogen atom and its signal would appear at a characteristic chemical shift.
C-2 and C-6: These two aromatic carbons are equivalent and would produce a single signal.
C-3 and C-5: These equivalent carbons are directly bonded to methyl groups.
C-4: This unique carbon is also bonded to a methyl group but is at the para-position relative to the amine.
C-3 and C-5 Methyl Carbons: The carbons of the two equivalent methyl groups would produce a single resonance.
C-4 Methyl Carbon: The carbon of the methyl group at the C-4 position would have its own signal.
The chemical shift of the para carbon (C-4) in aniline (B41778) derivatives is a particularly useful indicator of the electronic properties of the amino group. mdpi.com While specific experimental data for this compound is scarce in the literature, analysis of related compounds allows for the prediction of its ¹³C NMR spectrum. rsc.orgmdpi.com
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| C1 (C-NH₂) | ~140 - 145 |
| C2 / C6 | ~115 - 120 |
| C3 / C5 | ~135 - 140 |
| C4 | ~125 - 130 |
| C3/C5-CH₃ | ~20 - 22 |
| C4-CH₃ | ~18 - 20 |
| Note: This table represents predicted values based on general principles of ¹³C NMR spectroscopy and data from similar aniline compounds. |
Multi-dimensional NMR Techniques
To unambiguously assign all proton and carbon signals, especially in more complex molecules, multi-dimensional NMR techniques are employed. These experiments reveal correlations between nuclei through chemical bonds. ipb.pt Although specific studies applying these techniques to this compound are not documented in the searched literature, their hypothetical application is straightforward.
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. ipb.pt For this compound, a COSY spectrum would be very simple and would primarily confirm the absence of coupling between the different singlet proton groups.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation). mdpi.com It would be used to definitively link the aromatic proton signal to the C-2/C-6 carbon signal and the methyl proton signals to their respective methyl carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. mdpi.com HMBC is particularly valuable for identifying quaternary (non-protonated) carbons. For this compound, it would show correlations from the methyl protons to the adjacent aromatic ring carbons, which would be critical for assigning the C-3, C-4, and C-5 signals and confirming the C-1 position.
Infrared (IR) and Raman Spectroscopy
FTIR and Raman Spectral Fingerprinting
Both FTIR and Raman spectroscopy generate a characteristic spectrum that serves as a molecular "fingerprint," allowing for the identification of a compound by comparing its spectrum to a known standard. libretexts.organton-paar.com The techniques are complementary; some vibrational modes that are strong in IR may be weak or absent in Raman, and vice versa. libretexts.org
Detailed Research Findings: The FTIR and Raman spectra of this compound would display characteristic bands corresponding to the vibrations of its specific functional groups. While spectral databases indicate the existence of IR and Raman spectra for this compound, detailed peak assignments are not readily available in published research. nih.gov The expected key vibrational modes are:
N-H Stretching: The primary amine group exhibits symmetric and asymmetric N-H stretching vibrations, which typically appear as two distinct, medium-intensity bands in the region of 3300-3500 cm⁻¹ in the IR spectrum.
C-H Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups appears just below 3000 cm⁻¹.
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring produce a series of peaks in the 1450-1600 cm⁻¹ region.
N-H Bending: The scissoring motion of the -NH₂ group results in a characteristic absorption around 1600-1650 cm⁻¹.
C-N Stretching: The stretching of the aromatic carbon to nitrogen bond typically appears in the 1250-1360 cm⁻¹ range.
C-H Bending: Out-of-plane bending of the aromatic C-H bonds gives rise to strong bands in the fingerprint region (below 1000 cm⁻¹), which are highly characteristic of the substitution pattern on the benzene (B151609) ring.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
| N-H Stretch | Primary Amine | 3300 - 3500 | Medium, often two bands |
| C-H Stretch (Aromatic) | Aryl | 3000 - 3100 | Medium to Weak |
| C-H Stretch (Aliphatic) | Methyl | 2850 - 2960 | Medium to Strong |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong |
| N-H Bend | Primary Amine | 1600 - 1650 | Medium to Strong |
| C-N Stretch | Aryl Amine | 1250 - 1360 | Medium |
| Note: This table represents expected vibrational frequencies based on general IR correlation charts. |
Surface-Enhanced Raman Scattering (SERS) for Trace Analysis
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique that can enhance the weak Raman scattering signal by many orders of magnitude. This enhancement occurs when molecules are adsorbed onto or are in close proximity to nanostructured metal surfaces, typically made of gold or silver. rsc.orgnih.gov This phenomenon allows for the detection of analytes at extremely low concentrations, making SERS a powerful tool for trace analysis. mdpi.com
Detailed Research Findings: There are no specific studies in the searched literature detailing the application of SERS for the trace analysis of this compound. However, the technique has been successfully applied to the detection of other aromatic amines and polycyclic aromatic hydrocarbons (PAHs). frontiersin.org Based on these analogous studies, a SERS-based method for this compound would likely involve the following principles:
Analyte Enrichment: The analyte would be adsorbed onto a SERS-active substrate, such as a colloidal solution of gold or silver nanoparticles or a solid substrate with a nanostructured metallic surface. The amine group of the aniline would likely facilitate strong interaction with the metal surface.
Signal Enhancement: Excitation of the substrate with a laser generates localized surface plasmon resonances, creating intense electromagnetic fields at the nanoparticle surface. Molecules located within these "hot spots" produce a dramatically enhanced Raman signal.
Detection: The resulting SERS spectrum, with its enhanced and characteristic peaks, would allow for the qualitative identification and quantitative analysis of this compound at levels far below the detection limits of conventional Raman spectroscopy. The development of paper-based or superhydrophobic SERS substrates could further enable simple, low-cost, and portable detection for on-site applications. rsc.orgnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental tool for probing the electronic structure of molecules. It measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. msu.edulibretexts.org
The electronic absorption spectra of aniline and its derivatives are characterized by transitions involving the π-electron system of the benzene ring and the non-bonding electrons of the amino group. Generally, organic molecules containing chromophores, such as the phenyl ring in this compound, exhibit characteristic absorption bands. tanta.edu.eg The promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) is a primary transition observed. msu.edulibretexts.org For aniline itself, strong absorption occurs near 180 nm and 200 nm, with a weaker set of bands around 254 nm. msu.edu The presence of methyl groups on the aromatic ring, as in this compound, can cause shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε). This is due to the electron-donating nature of the alkyl groups, which can influence the energy levels of the molecular orbitals.
Fluorescence emission spectroscopy complements absorption studies by examining the light emitted as an excited molecule returns to its ground state. While not all molecules fluoresce, those that do can provide information about the structure of their excited states. tanta.edu.eg For instance, the fluorescence spectra of certain salicylideneaniline (B1219908) derivatives have been used to distinguish between photochromic and thermochromic forms. researchgate.net
Table 1: General UV-Vis Absorption Characteristics of Related Chromophores This table provides a general overview of absorption characteristics for chromophores related to this compound. Specific values for this compound may vary.
| Chromophore System | Typical λmax (nm) | Transition Type | Molar Absorptivity (ε) |
|---|---|---|---|
| Benzene | ~180, 200, 254 | π → π* | >65,000, ~8,000, ~240 |
| Conjugated Dienes | 217-258 | π → π* | ~20,000 |
| Unsaturated Ketones | ~242, ~300 | π → π, n → π | ~18,000, ~100 |
While this compound itself is not noted for photochromic or thermochromic properties, its derivatives, particularly Schiff bases (anils), have been subjects of extensive research in this area. researchgate.netunito.it Photochromism is a reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. researchgate.net Thermochromism is a similar reversible change in color induced by a change in temperature. researchgate.netresearchgate.net
In derivatives like N-salicylideneanilines, these phenomena are often linked to an intramolecular proton transfer, leading to a tautomeric equilibrium between an enol form and a keto form. researchgate.netresearchgate.net UV irradiation can trigger a cis-trans isomerization of these forms, resulting in a color change. unito.it The specific substitution pattern on the aniline ring plays a crucial role. For example, studies on various salicylideneanilines have shown that the planarity of the molecule and the electron density on the imino nitrogen atom are determining factors for whether a compound will exhibit photochromic or thermochromic behavior. researchgate.net Some N-salicylideneaniline derivatives exhibit thermochromism in the solid state, while only a limited number are photochromic. unito.it The introduction of different substituents allows for the fine-tuning of these chromic properties.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and deducing its structure from fragmentation patterns.
In electron impact (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, causing the ejection of an electron to form a molecular ion (M+•). The molecular weight of this compound is 135.21 g/mol . nih.gov Due to the "nitrogen rule," a compound with an odd number of nitrogen atoms, like this compound, will have a molecular ion with an odd m/z value. libretexts.org
The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the original molecule's structure. For amines, a common fragmentation pathway is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.org For aromatic amines, the molecular ion peak is often strong due to the stability of the aromatic ring. libretexts.org The fragmentation of trimethylamine, a simpler amine, shows a prominent peak resulting from the loss of a methyl group. docbrown.info In the case of this compound, fragmentation could involve the loss of a methyl group (M-15) or other characteristic cleavages of the alkyl-substituted ring.
To analyze complex mixtures or enhance selectivity and sensitivity, mass spectrometry is often coupled with chromatographic separation techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly potent combination for the analysis of aromatic amines. nih.gov
In this technique, the sample is first separated by liquid chromatography (LC). For this compound, a reverse-phase HPLC method using a C18 or a specialized column like Newcrom R1 can be employed, typically with a mobile phase of acetonitrile (B52724) and water with an acid modifier like formic acid for MS compatibility. sielc.com The separated components then enter the mass spectrometer.
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. First, the molecular ion of the target analyte (e.g., m/z 136 for protonated this compound) is selected. This precursor ion is then fragmented, and the resulting product ions are analyzed. This process, known as multiple reaction monitoring (MRM), provides high specificity and sensitivity. nih.gov LC-MS/MS methods have been developed for the trace analysis of numerous primary aromatic amines, including isomers of trimethylaniline, in various matrices such as human urine, textiles, and food contact materials. nih.govresearchgate.netshimadzu.com These methods can achieve very low limits of detection, often in the nanogram per milliliter (ng/mL) range. nih.govshimadzu.com
Table 2: Representative LC-MS/MS Parameters for Aromatic Amine Analysis This table presents typical parameters used in LC-MS/MS methods for the analysis of aromatic amines, including isomers of trimethylaniline. Specific parameters for this compound may vary.
| Parameter | Typical Value / Condition | Reference |
|---|---|---|
| LC Column | Reverse-phase (e.g., C18, Biphenyl) | nih.govsielc.com |
| Mobile Phase | Acetonitrile/Water with Formic Acid or Ammonium Bicarbonate | sielc.comshimadzu.comchem-agilent.com |
| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.govshimadzu.com |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) | nih.govshimadzu.com |
| Linearity Range | 0.1 - 50 ng/mL | nih.gov |
| Retention Time (RT) | 4.856 min (for 2,4,5-Trimethylaniline (B89559) isomer) | shimadzu.com |
X-ray Diffraction Studies
X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. By analyzing the diffraction pattern of X-rays scattered by the crystal lattice, one can determine the precise bond lengths, bond angles, and intermolecular interactions within the crystal structure.
Single Crystal X-ray Analysis for Molecular and Crystal Structure Elucidation
While crystallographic data for the parent this compound is not extensively detailed in the searched literature, analysis of closely related trimethylaniline derivatives provides significant insight into the structural characteristics of this class of compounds. For instance, the crystal structures of anilinium salts, such as 2,4,6-trimethylanilinium bromide and N,2,4,6-tetramethylanilinium trifluoromethanesulfonate (B1224126), have been thoroughly characterized. iucr.org
A comparative analysis of 2,4,6-trimethylanilinium bromide reveals an orthorhombic crystal system with the space group Pbca. The study of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate also provides detailed crystallographic parameters, which are crucial for understanding the steric and electronic effects of the trimethylphenyl moiety on the crystal packing. iucr.org
Interactive Table: Crystallographic Data for Trimethylaniline Analogues Below is a table summarizing the crystallographic parameters for a related trimethylanilinium salt, which serves as a proxy for understanding the structural features of trimethylanilines.
| Parameter | 2,4,6-trimethylanilinium bromide |
| Formula | C₉H₁₄N⁺·Br⁻ |
| Crystal System | Orthorhombic |
| Space Group | P b c a |
| a (Å) | 10.399 |
| b (Å) | 18.720 |
| c (Å) | 10.282 |
| Volume (ų) | 2001.6 |
| Z | 8 |
Note: Data presented is for the analogue compound 2,4,6-trimethylanilinium bromide to illustrate the type of information gained from SC-XRD analysis.
Intermolecular Interaction Analysis in Solid State
The solid-state structure of molecular crystals is governed by a complex network of intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, dictate the crystal packing, stability, and physical properties of the material. Analysis of these interactions is crucial for understanding the supramolecular architecture.
In derivatives of trimethylaniline, intermolecular hydrogen bonds and π–π stacking interactions are dominant features. iucr.org For example, in the crystal structure of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate, a strong N—H⋯O hydrogen bond is the primary interaction, linking the anilinium cations and trifluoromethanesulfonate anions into a one-dimensional chain. iucr.org Furthermore, the aromatic rings of the cations form dimers through π–π stacking interactions with a parallel-displaced geometry. iucr.org The separation distance between the centroids of the benzene rings in these dimers is reported to be 3.9129 (8) Å. iucr.org
Hirshfeld Surface Analysis is a powerful computational tool used to visualize and quantify intermolecular contacts in a crystal. This method maps the electron distribution to partition crystal space into molecular volumes, allowing for a detailed summary of all close intermolecular contacts. The analysis generates two-dimensional fingerprint plots that summarize the contribution of different types of interactions.
Photoelectron Spectroscopy (e.g., He(I) Ultraviolet Photoelectron Spectroscopy)
Ultraviolet Photoelectron Spectroscopy (UPS) is a technique used to investigate the electronic structure of molecules by measuring the kinetic energies of photoelectrons emitted upon ionization by ultraviolet photons. thermofisher.com He(I) UPS, which uses photons with an energy of 21.2 eV from a helium gas discharge lamp, is particularly sensitive to the valence molecular orbitals. thermofisher.com
Studies on isomers of trimethylaniline, such as 2,N,N-trimethylaniline, demonstrate the utility of He(I) UPS in this area. researchgate.netcdnsciencepub.com The photoelectron spectrum provides experimental ionization energies, which can be correlated with calculated molecular orbital energies to characterize the highest occupied molecular orbitals (HOMOs). researchgate.netcdnsciencepub.com
For 2,N,N-trimethylaniline, good agreement was found between the experimentally obtained ionization energies and values calculated with the HAM/3 method. researchgate.netcdnsciencepub.com This allows for the assignment of spectral bands to specific molecular orbitals. researchgate.netresearchgate.net
Interactive Table: Ionization Energies of 2,N,N-trimethylaniline (Isomer of this compound) The table below presents the experimental and calculated vertical ionization energies for 2,N,N-trimethylaniline, illustrating the data obtained from a He(I) UPS study.
| Ionization | Experimental IE (eV) researchgate.net | Calculated IE (eV) (HAM/3) researchgate.net |
| 1 | 7.42 | 7.39 |
| 2 | 8.78 | 8.87 |
| 3 | 9.07 | 9.11 |
| 4 | 10.70 | 10.82 |
| 5 | 11.23 | 11.23 |
Note: The data presented is for the isomer 2,N,N-trimethylaniline and serves to demonstrate the application and findings of UPS for this class of compounds.
This analysis of the outermost orbitals is vital for understanding the reactivity and electronic properties of trimethylanilines.
Computational Chemistry and Theoretical Studies of 3,4,5 Trimethylaniline
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in elucidating the fundamental electronic characteristics of 3,4,5-trimethylaniline.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules. It is used to predict geometries, energies, and various molecular properties. For substituted anilines, DFT calculations are frequently employed to understand the influence of substituents on the aromatic ring and the amino group.
DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311+G(d,p), are utilized to perform geometry optimization, which finds the lowest energy structure of the molecule. faccts.decrystalsolutions.eu For aniline (B41778) derivatives, key structural parameters of interest include the C-N bond length, the pyramidalization at the nitrogen atom, and the bond angles within the benzene (B151609) ring. The three methyl groups on the this compound ring are electron-donating, which influences the electron density distribution and the geometry of the amino group.
Furthermore, DFT is applied to analyze the electronic properties of substituted anilines. For instance, DFT analyses have been used to elucidate resonance stabilization mechanisms and charge delocalization patterns in isomers like 2,4,5-trimethylaniline (B89559). smolecule.com Similar studies on 2,6-dibromo-3,4,5-trimethylaniline (B3150403) highlight that electron-donating methyl groups increase the electron density on the aromatic ring. In a broad study of 179 different amines, DFT was used to calculate molecular properties to predict their basicity (pKa), demonstrating the capability of these methods to quantify the electronic effects of substituents. pku.edu.cn
Time-Dependent DFT (TD-DFT) for Excited State Analysis
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited states of molecules. rsc.orgrsc.org It allows for the prediction of electronic absorption spectra by calculating vertical excitation energies and oscillator strengths, which correspond to the energies and intensities of absorption bands. chemrxiv.org
For aromatic molecules like substituted anilines, TD-DFT can elucidate the nature of electronic transitions, such as π → π* or charge-transfer excitations. mdpi.com Studies on related systems, such as other methylated anilines, have employed TD-DFT to understand the relaxation pathways of excited states and the dynamics of photo-induced processes. rsc.orgnih.gov The choice of functional is crucial in TD-DFT calculations, as standard functionals can sometimes inaccurately describe long-range charge-transfer states. rsc.orgnih.gov Range-separated functionals are often recommended for systems where such states are important. nih.gov
While specific TD-DFT studies on this compound are not widely documented, the methodology is applicable to predict its UV-visible absorption spectrum. Such calculations would identify the key electronic transitions, for example, from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), and how the methyl substituents modulate these transition energies compared to unsubstituted aniline. It is important to note that the calculated first excitation energy from TD-DFT is generally a better approximation of the experimental absorption maximum than the simple HOMO-LUMO energy gap. reddit.com
Molecular Orbital Analysis (e.g., HOMO)
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). wuxiapptec.com The energy difference between these two orbitals, the HOMO-LUMO gap, provides a measure of the molecule's chemical reactivity and kinetic stability. wuxiapptec.com
In substituted anilines, the HOMO is typically a π-orbital with significant contribution from the nitrogen lone pair and the aromatic ring. The electron-donating methyl groups in this compound are expected to raise the energy of the HOMO, making the molecule a better electron donor compared to aniline. The LUMO is generally a π* antibonding orbital of the aromatic system. The HOMO and LUMO energies are key parameters in quantitative structure-activity relationship (QSAR) models for aromatic amines, where they are often correlated with toxicological endpoints. researchgate.netoup.com
For comparison, a study on a Schiff base derived from 3-chloro-4-methylaniline (B146341) calculated a HOMO-LUMO gap of 4.30 eV using DFT at the B3LYP/6-311G(d,p) level. iucr.org Calculations on related anilines provide insight into the expected orbital characteristics.
Ionization Energy Predictions
The ionization energy (IE), the energy required to remove an electron from a molecule, is a fundamental property that can be predicted using computational methods. osti.gov The vertical ionization energy corresponds to the removal of an electron without a change in the molecular geometry of the resulting cation, while the adiabatic ionization energy allows for the geometry of the cation to relax to its lowest energy state. According to Koopmans' theorem, the vertical ionization energy can be approximated by the negative of the HOMO energy calculated from Hartree-Fock theory. More accurate predictions can be obtained using higher-level ab initio methods or DFT-based approaches (ΔSCF). osti.gov
Experimental and computational studies on related isomers provide valuable benchmarks. For instance, the He(I) ultraviolet photoelectron spectrum of 2,N,N-trimethylaniline has been studied, and its experimental vertical ionization energies were found to be in good agreement with values calculated using the HAM/3 method. cdnsciencepub.comresearchgate.net These studies help in characterizing the electronic structure and orbital energies of substituted anilines. For this compound, the electron-donating methyl groups are expected to lower its ionization energy relative to unsubstituted aniline due to the destabilization (raising in energy) of the HOMO.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational dynamics, solvent effects, and intermolecular interactions of a system.
For a molecule like this compound, MD simulations could be employed to study its behavior in different environments, such as in aqueous solution or interacting with a biological membrane. For example, simulations can reveal preferred solvation structures and calculate properties like the free energy of solvation. In the context of drug design or toxicology, MD simulations are used to investigate the stability of a ligand bound to a protein's active site, providing insights into the binding affinity and the specific interactions that stabilize the complex. nih.govchemmethod.com
Studies on the dissociation dynamics of other methylated anilines have also utilized MD simulations to understand the ultrafast production of photofragments following UV excitation, linking molecular structure to photochemical pathways. rsc.org Although specific MD simulation studies focused solely on this compound are not prominent in the literature, the technique offers a powerful avenue for future research into its dynamic behavior and interactions at the atomic level.
Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are predictive tools used extensively in toxicology and drug discovery. toxstrategies.com These models correlate the chemical structure of a compound with its biological activity or a physical property. nih.gov For aromatic amines, including substituted anilines, QSAR models are frequently developed to predict toxicological endpoints such as mutagenicity and carcinogenicity. oup.com
The development of a QSAR model involves selecting a set of molecular descriptors that quantify various aspects of the chemical structure. These can include physicochemical properties like the logarithm of the octanol-water partition coefficient (logP), electronic parameters such as HOMO and LUMO energies, and steric descriptors like molar refractivity. researchgate.netoup.com For example, the toxicity of substituted anilines has been shown to correlate with the Hammett sigma constant and descriptors related to hydrogen bonding capacity. researchgate.net
In the context of this compound, its structural features—three methyl groups providing steric bulk and electron-donating character—would be quantified by these descriptors. A QSAR model for aromatic amine toxicity might use the calculated HOMO energy to represent its propensity for metabolic activation via oxidation. oup.com While many QSAR studies focus on broad classes of anilines, the principles are directly applicable to understanding and predicting the biological activities of this compound based on its unique structural and electronic properties. qsardb.orgmdpi.com
Quantitative Structure-Activity Relationship (QSAR) for Biological Activity
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the biological activity of chemical compounds based on their molecular structures. mdpi.com These models are crucial in fields like drug discovery and toxicology for screening compounds and prioritizing testing. mdpi.com While specific QSAR studies focusing exclusively on this compound are not extensively documented, research on broader classes of substituted anilines provides valuable insights.
Research on the toxicity of monosubstituted anilines towards the protozoan Tetrahymena pyriformis has shown a strong correlation between the compound's lipophilicity, represented by the 1-octanol/water partition coefficient (log KOW), and its biological effect (polar narcosis). nih.gov A predictive QSAR model was developed for 52 such compounds, demonstrating that higher lipophilicity generally leads to greater toxicity within this chemical class. nih.gov
In other studies focusing on the antimicrobial properties of anilides synthesized from substituted anilines, it was found that the nature of the substituents on the aniline ring significantly influences activity. cust.edu.twresearchgate.net Specifically, the presence of electron-withdrawing groups, such as a nitro group, tended to increase antimicrobial activity. cust.edu.twresearchgate.net Conversely, the three electron-donating methyl groups on this compound would suggest a different activity profile compared to its electron-deficient counterparts. QSAR models developed for these anilides successfully used molecular connectivity indices to correlate chemical structure with both antibacterial and antifungal activities. cust.edu.twresearchgate.netresearchgate.net
| Compound Class | Biological Activity | Key QSAR Descriptors | General Finding | Reference |
|---|---|---|---|---|
| Monosubstituted Anilines | Toxicity (Polar Narcosis) | 1-Octanol/Water Partition Coefficient (log KOW) | Toxicity is well-predicted by lipophilicity. | nih.gov |
| Substituted Anilides | Antimicrobial Activity | Molecular Connectivity Indices (0χ, 0χv, 2χ) | Electron-withdrawing groups enhance activity. | cust.edu.twresearchgate.net |
| Substituted Anilines | Repeated-Dose Toxicity | Chemical Structure Categories | Category analysis can correlate structure with toxicity. | europa.eu |
Prediction of Reactivity and Selectivity
Theoretical methods are instrumental in predicting the chemical reactivity and selectivity of this compound. The three electron-donating methyl groups on the aromatic ring increase its electron density, which in turn influences its behavior in chemical reactions.
Computational studies on related brominated trimethylanilines suggest that the electron-donating methyl groups can enhance the stability of intermediates in certain transition metal-catalyzed reactions, such as Suzuki-Miyaura coupling. Conversely, this increased electron density may slow the rate of electrophilic aromatic substitution. Density Functional Theory (DFT) calculations are often employed to predict parameters like bond dissociation energies, which can help foresee reaction pathways.
Machine-learning models have also been developed to predict chemical reactivity. In a study predicting the stability of various organic molecules for use in battery electrolytes, a model based on nucleophilicity (N) and electrophilicity (E) parameters successfully predicted that 4,N,N-trimethylaniline (a related compound) would be highly reactive and unstable with the electrolyte. rsc.org Such models provide a rapid screening method for chemical compatibility and reactivity. rsc.org Structure-reactivity relationship studies for C-N cross-coupling reactions have shown that computationally derived descriptors, such as the partial charge on the nitrogen atom and the steric bulk of the aniline, correlate well with experimental reaction rates. acs.org
| Methodology | Compound/Class | Predicted Property | Key Finding | Reference |
|---|---|---|---|---|
| Machine Learning (ANN) | 4,N,N-Trimethylaniline | Reactivity with Electrolyte | Predicted to be unstable, which agreed with experimental results. | rsc.org |
| Computational Analysis | Substituted Anilines | Cross-Coupling Reactivity | Reactivity correlates with nitrogen partial charge and steric properties. | acs.org |
| DFT Simulations | 2,6-Dibromo-3,4,5-trimethylaniline | Reactivity in Cross-Coupling | Electron-donating methyl groups enhance stability in Pd-catalyzed reactions. |
Intermolecular Interaction Analysis
The way this compound molecules interact with each other governs its solid-state properties, such as crystal packing and melting point. Computational analysis is key to understanding these non-covalent interactions.
Hydrogen Bonding Networks
The primary site for hydrogen bonding in this compound is the amino (-NH₂) group, which can act as a hydrogen bond donor. The aromatic ring can also act as a weak hydrogen bond acceptor. Computational databases note that the molecule has one hydrogen bond donor and one hydrogen bond acceptor count. nih.gov
| Compound | Interaction Type | Description | Reference |
|---|---|---|---|
| N,2,4,6-Tetramethylanilinium trifluoromethanesulfonate (B1224126) | N—H⋯O | Forms a one-dimensional chain linking cations and anions. | iucr.orgiucr.org |
| 3-Bromo-2,4,6-trimethylaniline (B1268983) (inferred) | N–H⋯Br | Dominates the crystal packing, forming a 3D network. | |
| 1-(Adamantane-1-carbonyl)-3-(2,4,6-trimethylaniline) thiourea | N–H⋯S / N–H⋯O | Leads to the formation of dimers through R²₂(8) motifs. | rsc.org |
| 1-(Adamantane-1-carbonyl)-3-(2,4,6-trimethylaniline) thiourea | C–H⋯π | Observed as T-shaped interactions between molecules. | rsc.org |
Pi-Pi Stacking Interactions
A study of N,2,4,6-tetramethylanilinium cations showed that they form dimers through π-π stacking. iucr.orgiucr.org The aromatic rings adopt a parallel-displaced geometry, a common and stable arrangement. The specific geometric parameters were determined from crystallographic data, with a separation distance between the ring centroids of 3.9129 Å and an interplanar spacing of 3.5156 Å. iucr.orgiucr.org In another very similar molecule, 3,4,5-trimethoxy N-(6-methoxy salicylidene) aniline, the crystal cohesion is primarily due to strong π-π intermolecular interactions, with a mean distance of 3.5 Å between the planes of the aromatic rings. researchgate.net The strength of these interactions, which can contribute significantly to binding energy, is crucial for molecular recognition and the design of new materials. nih.gov
| Compound | Stacking Geometry | Centroid-Centroid Distance (Å) | Interplanar Distance (Å) | Reference |
|---|---|---|---|---|
| N,2,4,6-Tetramethylanilinium trifluoromethanesulfonate | Parallel-Displaced | 3.9129 | 3.5156 | iucr.orgiucr.org |
| 3,4,5-Trimethoxy N-(6-methoxy salicylidene) aniline | Face-to-Face | Not specified | ~3.5 | researchgate.net |
| Deuterated-1,3,5-trimethylbenzene (Mesitylene) | Parallel-Displaced | 4.634 | Not specified (Ring slippage: 2.850 Å) | iucr.org |
Conformational Analysis and Tautomerism Studies
Understanding the three-dimensional shape (conformation) and potential isomeric forms (tautomers) of this compound is essential for predicting how it will interact with other molecules, such as biological receptors.
Conformational analysis of substituted anilines is often performed using computational methods like DFT or semi-empirical calculations. For a Schiff base derivative of the closely related 3,4,5-trimethoxyaniline, theoretical calculations identified the most stable conformation by mapping the potential energy surface as a function of key torsion angles. researchgate.net The results indicated that the minimum energy conformation is non-planar and is primarily dictated by the need to minimize repulsive non-bonded interactions between hydrogen atoms. researchgate.net Studies on N-methylated anilines have also shown that ortho-substituents can create a significant energy barrier to rotation around the aryl-N bond, thereby restricting the molecule's conformational freedom. uchile.cl
Tautomerism involves the migration of a proton, resulting in two or more interconvertible isomers. For a simple molecule like this compound, significant amine-imine tautomerism is not expected under standard conditions. However, in more complex derivatives, tautomerism can become a significant factor. For example, in Schiff bases formed from trimethylanilines, a phenol-quinone type of tautomerism can exist, where a proton transfers from a hydroxyl group to the imine nitrogen. researchgate.net The equilibrium between these tautomeric forms can be analyzed computationally and is often responsible for properties like thermochromism (color change with temperature). researchgate.net
Analytical Methodologies for Detection and Quantification of 3,4,5 Trimethylaniline
Chromatographic Techniques
Chromatography is the cornerstone for the analysis of 3,4,5-trimethylaniline. Both liquid and gas chromatography are employed, often coupled with mass spectrometry for definitive identification and sensitive quantification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of primary aromatic amines (PAAs) like this compound. theseus.fi It is suitable for separating compounds of diverse polarity and molecular mass. ajol.info HPLC methods allow for reliable and efficient analysis, which can be faster than traditional gas chromatography methods. lcms.cz Standard solutions of 2,4,5-trimethylaniline (B89559) are frequently used as a reference in HPLC analysis to determine aromatic amines that may form from the reduction of azo colorants in consumer products like toys. sigmaaldrich.comsmolecule.com
Reverse Phase HPLC Methods
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for this compound. In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is polar.
A straightforward RP-HPLC method for analyzing this compound involves a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid like phosphoric acid. sielc.comsielc.com For applications requiring mass spectrometry (MS) compatibility, phosphoric acid is substituted with a volatile acid such as formic acid. sielc.comsielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.comsielc.com
| Parameter | Condition | Source |
| Column | Newcrom R1 | sielc.com |
| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid (or Formic Acid for MS) | sielc.comsielc.com |
| Mode | Reverse Phase (RP) | sielc.com |
| Application | Analytical, Preparative, Pharmacokinetics | sielc.comsielc.comsielc.com |
Ultra-High-Performance Liquid Chromatography (UHPLC)
Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically under 3 µm) to achieve faster separations and higher resolution compared to conventional HPLC. sielc.comsielc.com UHPLC systems are designed to operate at higher pressures. thermofisher.com
A UHPLC-tandem mass spectrometry (UHPLC-MS/MS) method has been developed for the simultaneous analysis of numerous primary aromatic amines, including 2,4,5-trimethylaniline, in biological matrices like human urine. nih.gov One such method employs an Ultra BiPh column for chromatographic separation. nih.gov UHPLC is also used to analyze PAAs migrating from food contact materials. researchgate.netresearchgate.net The ACQUITY UPLC H-Class System, when coupled with a mass detector, provides enhanced sensitivity and selectivity for PAA analysis in complex matrices like ink, often eliminating the need for time-consuming derivatization steps. waters.com This system can significantly increase the signal-to-noise ratio compared to standard UV detection, allowing for confident quantification even when co-eluting, UV-absorbing compounds are present. waters.com
| Parameter | Condition | Source |
| System | ACQUITY UPLC H-Class with QDa Detector | waters.com |
| Column | Ultra BiPh (100 mm x 2.1 mm, 5 μm) | nih.gov |
| Detection | Tandem Mass Spectrometry (MS/MS) | nih.gov |
| Application | Analysis of PAAs in human urine, inks | nih.govwaters.com |
| Advantage | Faster run times, increased sensitivity and selectivity | waters.com |
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful technique for the analysis of semivolatile organic compounds like this compound. epa.govepa.gov In GC, a sample is vaporized and carried by an inert gas (the mobile phase) through a column (the stationary phase) to separate the components. theseus.fi
GC coupled with mass spectrometry (GC-MS) is a standard method for identifying and quantifying 2,4,5-trimethylaniline. restek.comrestek.com For instance, it is included in methods for analyzing carcinogenic arylamines where it is separated on an Rxi-35Sil MS column. restek.comrestek.com In some cases, such as the analysis of PAAs in tattoo inks, GC-MS may be preferred over LC-MS/MS due to better separation and lower detection limits. mst.dk
| Parameter | Condition | Source |
| Column | Rxi-35Sil MS (30 m, 0.25 mm ID, 0.25 µm) | restek.com |
| Injection Temp. | 280 °C | restek.com |
| Carrier Gas | Helium | restek.com |
| Detector | Mass Spectrometer (MS) | restek.com |
| Application | Analysis of carcinogenic arylamines | restek.comrestek.com |
GC-Mass Spectrometry (GC-MS) with Derivatization
Derivatization is a chemical modification process used to convert analytes into a form that is more suitable for analysis. For GC-MS, derivatization is often employed to improve the volatility, thermal stability, or chromatographic behavior of polar compounds. researchgate.net It can also enhance detection sensitivity and improve the capability of compound identification. researchgate.net While GC-MS methods can analyze many aromatic amines directly, they often involve a time-consuming derivatization step. nih.gov
Common derivatization techniques include acylation and silylation. researchgate.net For example, in the analysis of hair dye ingredients, an in-situ acetylation derivatization can be performed before GC-MS analysis. mdpi.com Trimethylsilylation is another widely used technique in GC-MS metabolite profiling. mdpi.com The process helps to reduce peak tailing and improve separation of compounds with active hydrogen atoms, which is characteristic of amines. researchgate.net
Sample Preparation and Extraction Techniques
Effective sample preparation is crucial for accurate and reliable analysis, as it serves to isolate and concentrate the target analyte from the sample matrix. The choice of technique depends on the matrix type (e.g., solid, liquid, biological) and the subsequent analytical method.
Liquid-Liquid Extraction (LLE): This is a conventional method where the analyte is partitioned between two immiscible liquid phases.
Soxhlet Extraction: Method 3540, a Soxhlet extraction procedure, is designed for extracting nonvolatile and semivolatile organic compounds from solid samples like soils and sludges. epa.gov The process involves continuously washing the sample with a solvent to ensure intimate contact and efficient extraction. epa.gov
Solid-Phase Extraction (SPE): SPE is a technique that uses a solid sorbent to isolate analytes from a liquid sample. It is often preferred over LLE as it can be more efficient and use less solvent. However, for some complex mixtures of aromatic amines, SPE may not yield optimal extraction efficiency. nih.gov
Supported Liquid Extraction (SLE): SLE is an alternative to traditional LLE that uses a high-surface-area medium, like diatomaceous earth or a synthetic equivalent, to support the aqueous sample. glsciences.com A water-immiscible organic solvent is then passed through the medium to extract the analytes. This technique was shown to be effective for extracting aromatic amines, including 2,4,5-trimethylaniline, from buffered aqueous solutions, with recoveries between 87% and 119%. glsciences.com
Magnetic Solid-Phase Extraction (MSPE) with Dispersive Liquid-Liquid Microextraction (DLLME): This is a novel, multi-step technique used for extracting primary aromatic amines. semanticscholar.org In a method developed for paper samples, azo dyes were first reduced to aromatic amines. semanticscholar.org These amines were then extracted and concentrated using a combination of DLLME, where an extraction solvent is dispersed in the sample, and MSPE, which uses magnetic nanoparticles to retrieve the extraction solvent containing the analytes. semanticscholar.org This combined approach allows for rapid and efficient extraction with high enrichment factors. semanticscholar.org
Protein Precipitation: For biological samples like plasma, proteins can interfere with analysis. Protein precipitation, often achieved by adding a solvent like acetonitrile, is used to remove these proteins before injecting the sample into an HPLC system. ajol.info
Hydrolysis and Extraction: In the analysis of human urine, aromatic amines may be present as conjugates. A sample preparation method involves hydrolyzing these conjugates using a strong base like sodium hydroxide (B78521) (NaOH) at an elevated temperature. nih.gov Following hydrolysis, the free amines are extracted using a solvent such as methyl-tert-butyl ether (MTBE). nih.gov
Dispersive Liquid-Liquid Microextraction (DLLME)
Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid and efficient sample preparation method based on a ternary solvent system. nih.gov The technique involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into an aqueous sample. This action forms a cloudy solution, which is a stable emulsion of fine droplets of the extraction solvent dispersed throughout the aqueous phase. frontiersin.org The vast surface area of these droplets facilitates a very fast transfer of the analyte from the aqueous sample into the extraction solvent. frontiersin.org
Key parameters that influence the efficiency of DLLME include the choice of extraction and disperser solvents, sample pH, and salt concentration. mdpi.com For ionizable compounds such as aromatic amines, pH is a critical factor. A study on primary aromatic amines (PAAs) demonstrated that adjusting the pH can significantly influence recovery rates. researchgate.net While this study focused on isomers and related aromatic amines, the principles are directly applicable to this compound. After extraction, centrifugation is used to break the emulsion and sediment the analyte-rich extraction solvent for collection and analysis.
Table 1: Key Parameters in DLLME for Aromatic Amine Analysis
| Parameter | Role in Extraction | Typical Selections/Conditions |
| Extraction Solvent | To dissolve and concentrate the target analyte. Must be immiscible in water and have a higher density than water. | Chlorinated solvents (e.g., chloroform, tetrachloroethylene), n-Octanol. mdpi.comresearchgate.net |
| Disperser Solvent | To facilitate the dispersion of the extraction solvent into fine droplets within the aqueous sample. Must be miscible with both the extraction solvent and the aqueous phase. | Methanol (B129727), Acetonitrile, Acetone. frontiersin.org |
| Sample pH | To control the ionization state of the analyte. For basic compounds like anilines, a neutral to slightly basic pH ensures they are in their non-ionized, more extractable form. | A pH of 6.0 was found to be optimal for a range of PAAs. researchgate.net |
| Salt Addition | To increase the ionic strength of the aqueous sample, which can decrease the solubility of the analyte and enhance its partitioning into the extraction solvent (salting-out effect). | NaCl, Na₂SO₄. mdpi.com |
Magnetic Solid-Phase Extraction (MSPE)
Magnetic Solid-Phase Extraction (MSPE) is a variation of solid-phase extraction that utilizes magnetic or magnetizable nanoparticles as the adsorbent material. researchgate.net The core principle involves dispersing the magnetic adsorbent in the sample solution, where the target analyte adsorbs onto the surface of the nanoparticles. nih.gov Subsequently, an external magnetic field is applied to rapidly and effectively separate the adsorbent-analyte complex from the sample matrix, eliminating the need for centrifugation or filtration. nih.gov
In a novel approach, MSPE was combined with DLLME for the pre-concentration of primary aromatic amines from paper samples. researchgate.net This hybrid method leverages the strengths of both techniques. For the MSPE step, Fe₃O₄ nanoparticles modified with oleic acid were used as the adsorbent. The pH of the solution was a critical parameter, with optimal adsorption occurring at a pH of 6.0. researchgate.net After adsorption, the magnetic nanoparticles were separated and the analytes were recovered using a suitable desorption solvent. An investigation into desorption conditions for related aromatic amines, including 2,4,5-trimethylaniline, showed that a mixture of methanol and acetic acid was effective for eluting the analytes from the magnetic sorbent. researchgate.net
Table 2: Typical Parameters in MSPE for Aromatic Amine Analysis
| Parameter | Role in Extraction | Typical Selections/Conditions |
| Magnetic Sorbent | Provides a solid phase for analyte adsorption and allows for magnetic separation. | Fe₃O₄ nanoparticles, often surface-modified (e.g., with oleic acid, silica, graphene oxide) to enhance selectivity and stability. researchgate.netmdpi.com |
| Sample pH | Affects the surface charge of the sorbent and the ionization state of the analyte, influencing adsorption efficiency. | pH 6.0 was found to be optimal for PAAs on oleic acid-coated Fe₃O₄ nanoparticles. researchgate.net |
| Extraction Time | The duration of contact between the sorbent and the sample to allow for adsorption equilibrium to be reached. | Typically ranges from 1 to 20 minutes, depending on the specific sorbent and analyte. mdpi.com |
| Desorption Solvent | To elute the concentrated analyte from the magnetic sorbent prior to analysis. | Methanol, acetonitrile, often with modifiers like acetic acid to improve elution efficiency. researchgate.net |
Stir Bar Sorptive Extraction (SBSE)
Stir Bar Sorptive Extraction (SBSE) is a solventless sample preparation technique that uses a magnetic stir bar coated with a layer of sorbent material, most commonly polydimethylsiloxane (B3030410) (PDMS). nih.gov The stir bar is placed in the sample and stirred for a defined period, during which analytes partition from the sample matrix into the sorbent phase. researchgate.net SBSE offers a much larger volume of extraction phase compared to techniques like solid-phase microextraction (SPME), leading to higher analyte recovery and sensitivity. nih.gov
A study investigating the presence of 23 aromatic amines in municipal wastewaters specifically included 2,4,5-trimethylaniline, an isomer of this compound with a similar logP value (a measure of hydrophobicity). muni.cz The study compared the extraction efficiency of a standard PDMS-coated stir bar with one coated with ethylene (B1197577) glycol (EG)-modified silicone. For 2,4,5-trimethylaniline, detection was successful using the PDMS stir bar coupled with gas chromatography-tandem mass spectrometry (GC-MS/MS), but it was not detected when using the more polar EG-silicone stir bar. muni.cz This highlights the importance of matching sorbent polarity to the analyte's properties.
Table 3: SBSE Detection of 2,4,5-Trimethylaniline with Different Sorbent Coatings muni.cz
| Analyte | Sorbent Coating | Derivatization | Detection by GC-MS/MS |
| 2,4,5-Trimethylaniline | PDMS | Benzamide (B126) | Detected |
| 2,4,5-Trimethylaniline | EG-Silicone | Benzamide | Not Detected |
Derivatization Strategies for Enhanced Detection
Derivatization is the chemical modification of an analyte to produce a new compound with properties that are more suitable for a given analytical method. slideshare.net For aromatic amines like this compound, derivatization is often employed before GC analysis to increase their volatility and thermal stability, and to improve their chromatographic peak shape and detector response. slideshare.netgreyhoundchrom.com
The most common derivatization reaction for amines is acylation. The research on SBSE for aromatic amines effectively demonstrated this by using two different derivatizing agents: acetic anhydride (B1165640) and benzoyl chloride. muni.cz These reagents react with the primary amine group (-NH₂) of the anilines to form the corresponding acetamide (B32628) and benzamide derivatives, respectively. The study found that derivatization was crucial for detection, significantly increasing the number of aromatic amines identified by SBSE-GC-MS/MS from 4 (native) to 9 (benzamide derivatives) using a PDMS stir bar. muni.cz
Table 4: Common Derivatization Reactions for Aromatic Amines
| Derivatizing Agent | Analyte Functional Group | Derivative Formed | Purpose |
| Acetic Anhydride | Primary Amine (R-NH₂) | Acetamide (R-NH-CO-CH₃) | Increases volatility and thermal stability for GC analysis. muni.cz |
| Benzoyl Chloride | Primary Amine (R-NH₂) | Benzamide (R-NH-CO-C₆H₅) | Increases molecular weight and improves chromatographic behavior. muni.cz |
| Pentafluorobenzyl Bromide | Primary Amine (R-NH₂) | N-Pentafluorobenzyl amine | Introduces an electrophoric group for highly sensitive detection by Electron Capture Detection (ECD) in GC. |
Ionization Techniques for Mass Spectrometry
Mass spectrometry (MS) is a powerful tool for the identification and quantification of analytes. The choice of ionization technique is critical and depends on the analyte's properties and the chromatographic method used.
Electrospray Ionization (ESI)
Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for coupling with liquid chromatography (LC). It generates ions directly from a liquid solution, typically producing protonated molecules, denoted as [M+H]⁺ for positive ion mode. This process is gentle, minimizing fragmentation of the analyte in the source.
ESI has been successfully applied to the analysis of this compound. In one method for the determination of 26 aromatic amines in textiles, LC coupled with tandem mass spectrometry (LC-MS/MS) using an ESI source was employed. lcms.cz The method provided specific parameters for the detection of 2,4,5-trimethylaniline, which are directly transferable to its 3,4,5-isomer due to their identical mass. Another study demonstrated the superior selectivity of ESI-MS over UV detection for quantifying 2,4,5-trimethylaniline in a complex ink matrix, where co-eluting compounds interfered with the UV signal but not the mass-specific signal. waters.com Furthermore, a method for analyzing aromatic amines in human urine also established ESI-MS/MS parameters for this compound. nih.gov
Table 5: ESI-MS/MS Parameters for 2,4,5-Trimethylaniline Analysis lcms.cznih.gov
| Parameter | Value | Description |
| Ionization Mode | Positive | The amine group readily accepts a proton. |
| Precursor Ion (m/z) | 136.1 - 136.3 | Mass-to-charge ratio of the protonated molecule [C₉H₁₃N + H]⁺. |
| Product Ion 1 (m/z) | 121.0 - 121.3 | Fragment ion resulting from the loss of a methyl group (-CH₃). |
| Product Ion 2 (m/z) | 91.2 | Further fragmentation, often corresponding to the tropylium (B1234903) ion. |
| Collision Energy (V) | 15 | Energy used to induce fragmentation of the precursor ion in the collision cell. |
Atmospheric Pressure Chemical Ionization (APCI)
Atmospheric Pressure Chemical Ionization (APCI) is another ionization technique commonly interfaced with LC-MS. Unlike ESI, APCI involves vaporizing the LC eluent in a heated nebulizer. A high voltage applied to a corona discharge needle ionizes the solvent vapor, which in turn acts as a reagent gas to ionize the analyte molecules through gas-phase ion-molecule reactions. wikipedia.orgcreative-proteomics.com
APCI is particularly well-suited for the analysis of relatively less polar and thermally stable compounds with molecular weights typically below 1500 Da, which might be less efficiently ionized by ESI. wikipedia.org this compound fits this profile perfectly. The ionization process in positive mode generally involves proton transfer from the ionized mobile phase (e.g., protonated water or methanol clusters) to the analyte molecule (M), resulting in the formation of a protonated molecule [M+H]⁺. wikipedia.org While specific application notes for this compound using APCI are less common than for ESI, the technique is highly applicable to this and other triarylamine derivatives used in materials science. mdpi.com It offers a robust alternative to ESI, especially when dealing with less polar mobile phases or analytes that are challenging to ionize directly from the liquid phase. creative-proteomics.com
Atmospheric Pressure Photoionization (APPI)
Atmospheric Pressure Photoionization (APPI) is a soft ionization technique used in mass spectrometry (MS), frequently coupled with liquid chromatography (LC). wikipedia.org This method utilizes a vacuum ultraviolet (VUV) light source to ionize molecules at atmospheric pressure. wikipedia.orgnih.gov The ionization can occur through two primary mechanisms: direct photoionization, where the analyte molecule absorbs a photon and ejects an electron, or through a dopant-assisted mechanism. wikipedia.orgchromatographyonline.com In the latter, a photoionizable dopant is added to the sample stream, creating a high concentration of charge carriers that then ionize the analyte molecules via proton transfer or charge exchange reactions. nih.govchromatographyonline.com
APPI is particularly advantageous for the analysis of nonpolar to moderately polar compounds, a category under which this compound falls. wikipedia.org It expands the range of compounds that can be analyzed by LC-MS beyond what is typically achievable with more common sources like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). chromatographyonline.com A key benefit of APPI is that it is often less susceptible to ion suppression and matrix effects compared to ESI and APCI. wikipedia.org The technique involves vaporizing the liquid sample from the chromatograph before it enters the ionization region where it is exposed to photons. wikipedia.orgnih.gov The use of dopants, such as toluene (B28343) or acetone, can significantly enhance ionization efficiency and signal intensity. nih.govchromatographyonline.com While ESI and APCI remain dominant ionization sources, APPI provides a powerful and versatile alternative for the analysis of small molecules, including aromatic amines. chromatographyonline.com
Method Validation and Performance Metrics
Method validation is a critical process to ensure that an analytical procedure is suitable for its intended purpose. For this compound, this involves assessing key performance metrics to guarantee reliable and accurate quantification, especially at trace levels.
Sensitivity and Selectivity Assessment
The sensitivity of an analytical method refers to its ability to discriminate between small differences in analyte concentration, while selectivity is the ability to accurately measure the analyte in the presence of other components, such as impurities, degradation products, and matrix components.
Mass spectrometry-based methods, particularly when coupled with chromatographic separation like UPLC or UHPLC, offer superior selectivity and sensitivity for the analysis of primary aromatic amines (PAAs) compared to techniques like UV detection. waters.com In one study, the analysis of 2,4,5-trimethylaniline in a complex ink matrix demonstrated this enhancement. While UV detection was unable to distinguish the analyte peak from other UV-absorbing compounds in the matrix, mass detection using Selected Ion Recording (SIR) provided a clean, identifiable, and quantifiable peak. waters.com This high selectivity is achieved by monitoring a specific mass-to-charge ratio (m/z) for the target analyte. waters.comsciex.com The development of comprehensive LC-MS/MS methods allows for the simultaneous analysis of dozens of PAAs, including 2,4,5-trimethylaniline, with optimized chromatographic separation ensuring ideal retention and resolution for each compound. nih.gov
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov For this compound, these limits have been established in various studies using LC-MS/MS methodologies across different sample types.
A study analyzing 41 PAAs in human urine reported LODs ranging from 0.025 to 0.20 ng/mL and LOQs from 0.1 to 1.0 ng/mL. nih.gov Another method for analyzing 24 PAAs in aqueous food simulants established an LOD of 0.05 µg/L and an LOQ of 0.15 µg/L for most analytes, including 2,4,5-trimethylaniline. researchgate.net A rapid UHPLC-MS/MS method for 33 PAAs reported even lower limits, with an LOD of 0.029 ng/mL and an LOQ of 0.05 ng/mL for 2,4,5-trimethylaniline. sciex.com These low detection and quantification limits highlight the sensitivity of modern analytical instrumentation for monitoring trace levels of this compound.
| Methodology | Matrix | LOD | LOQ | Source |
|---|---|---|---|---|
| LC-MS/MS | Human Urine | 0.025–0.20 ng/mL (Range for 41 PAAs) | 0.1–1.0 ng/mL (Range for 41 PAAs) | nih.gov |
| LC-MS/MS | Aqueous Food Simulants | 0.05 µg/L | 0.15 µg/L | researchgate.net |
| UHPLC-MS/MS | Solvent Standard | 0.029 ng/mL | 0.05 ng/mL | sciex.com |
| LC/MS/MS | Textiles (Extract) | 0.02–1.35 ng/mL (Range for 47 dyes/amines) | 0.06–4.09 ng/mL (Range for 47 dyes/amines) | lcms.cz |
Precision and Trueness Evaluation
Precision evaluates the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample, typically expressed as the relative standard deviation (RSD). Trueness assesses the closeness of agreement between the average value obtained from a large series of test results and an accepted reference value, often expressed as recovery percentage.
Validation studies for analytical methods measuring this compound demonstrate high precision and trueness. For a method analyzing PAAs in urine, intra-day and inter-day precision were reported as <11.7% RSD and <15.9% RSD, respectively, with relative recoveries (trueness) for most analytes in the range of 75-114%. nih.gov In the analysis of food simulants, a method showed within-day and between-day precision values below 20% RSD, with accuracy (trueness) values between 70-118%. researchgate.net A separate method for nine aromatic amines in cosmetics, including 2,4,5-trimethylaniline, found excellent precision with repeatability (r) ≤ 4.5% and reproducibility (R) ≤ 7.7%, and recoveries ranging from 83.6% to 97.8%. oup.com
| Matrix | Precision (RSD) | Trueness (Recovery %) | Source |
|---|---|---|---|
| Human Urine | Intra-day: <11.7% Inter-day: <15.9% | 75–114% | nih.gov |
| Aqueous Food Simulants | Within-day & Between-day: <20% | 70–118% | researchgate.net |
| Cosmetics | Repeatability (r): ≤ 4.5% Reproducibility (R): ≤ 7.7% | 83.6–97.8% | oup.com |
Analysis in Complex Matrices
Detection in Environmental Samples (e.g., Wastewater, Sludge)
The detection and quantification of this compound in complex environmental matrices like wastewater and sewage sludge are essential for monitoring industrial pollution and assessing environmental impact. Aromatic amines are recognized as contributing to the genotoxicity of some industrial wastewater. nih.gov
The U.S. Environmental Protection Agency (EPA) includes 2,4,5-trimethylaniline as a target analyte in its methodologies for analyzing semivolatile organic compounds. epa.govepa.gov EPA Method 625.1, for instance, outlines a procedure for the analysis of semivolatile organic pollutants in industrial discharges and other environmental samples. epa.gov This method typically involves sample extraction with a solvent like methylene (B1212753) chloride at different pH levels, followed by concentration of the extract and analysis by Gas Chromatography/Mass Spectrometry (GC/MS). epa.gov
In the National Sewage Sludge Survey, 2,4,5-trimethylaniline is listed as a compound to be monitored, with a primary characteristic ion of m/z 120 used for its identification in GC/MS analysis. epa.gov The guidelines specify that the acceptable range for precision of spike recovery in duplicate samples should be less than 20% relative percent difference (RPD). epa.gov Furthermore, industry guidelines such as the ZDHC (Zero Discharge of Hazardous Chemicals) Wastewater Guidelines require testing for restricted substances, which can include various aromatic amines, in both wastewater and sludge to prevent negative environmental impacts. roadmaptozero.com The detection of such substances above reporting limits necessitates a root cause analysis to eliminate their use and discharge. roadmaptozero.com
Analysis in Food Contact Materials and Migration Tests
The analysis of this compound in food contact materials (FCMs) is critical for ensuring consumer safety, as this compound belongs to the class of primary aromatic amines (PAAs), some of which are known or suspected carcinogens. intertek.comnano-lab.com.tr PAAs can be present in FCMs as impurities in pigments, residual reactants from the manufacturing of plastics, or as breakdown products of azo dyes and adhesives. intertek.comnano-lab.com.trkemira.com European regulations, such as Regulation (EU) No 10/2011, establish strict limits on the migration of PAAs from plastic materials into food, necessitating highly sensitive analytical methods. intertek.comsciex.com
Migration testing is a key component of the safety assessment of FCMs. tandfonline.commdpi.com These tests simulate the transfer of substances from the packaging material to the foodstuff under controlled conditions of time and temperature, using food simulants. farusa.dkpolygood.com The selection of food simulants and test conditions is designed to represent the intended use of the FCM. farusa.dk For instance, 3% acetic acid is used to simulate acidic foods, while various concentrations of ethanol (B145695) in water simulate alcoholic and fatty foods. farusa.dkcirs-ck.com
Several analytical techniques are employed for the determination of this compound and other PAAs in migration test solutions. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used and highly sensitive method. intertek.comcirs-ck.comnih.gov This technique allows for the separation, identification, and quantification of individual PAAs at very low detection limits, often in the range of micrograms per kilogram (µg/kg) of food simulant. chrom-china.comsciex.com Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used for the analysis of PAAs, particularly for volatile and semi-volatile compounds. tandfonline.comchrom-china.com
The sample preparation for these analyses typically involves solid-phase extraction (SPE) to clean up and concentrate the analytes from the food simulant matrix before instrumental analysis. chrom-china.comoup.com The choice of analytical method and sample preparation technique depends on the specific PAA, the food simulant, and the regulatory requirements. tandfonline.comnih.gov
Recent advancements in analytical instrumentation, such as ultra-high-performance liquid chromatography (UHPLC) and high-resolution mass spectrometry (HRMS), have further improved the sensitivity and selectivity of PAA analysis, enabling the detection of trace levels of contaminants. sciex.comdphen1.com
Interactive Data Table: Migration Test Conditions for Primary Aromatic Amines
| Parameter | Condition | Reference |
| Food Simulants | 3% Acetic Acid, 10% Ethanol, 20% Ethanol, 50% Ethanol, Vegetable Oil | farusa.dkcirs-ck.com |
| Test Temperature | 40°C, 60°C, 70°C, 100°C | sciex.comfarusa.dkresearchgate.net |
| Test Duration | 2 hours, 240 hours (10 days) | sciex.comfarusa.dk |
| Migration Limit (Total PAAs) | Not detectable (with a detection limit of 0.01 mg/kg) | sciex.com |
| Specific Migration Limit (Individual Carcinogenic PAAs) | 0.002 mg/kg | intertek.commidocean.compfconcept.com |
Quantification in Dyes and Pigments
This compound can be present as an impurity or a breakdown product in certain azo dyes and pigments. intertek.comsciex.com The quantification of this and other primary aromatic amines in these coloring materials is essential, as they can be released from the dyed product, posing a potential health risk. Regulations such as the EU's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) restrict the use of certain azo dyes that can release specific carcinogenic aromatic amines. shimadzu.com
The analytical approach for quantifying this compound in dyes and pigments typically involves an extraction step to isolate the amine from the complex dye matrix, followed by a sensitive analytical technique for quantification. sumitomo-chem.co.jp
Extraction and Sample Preparation: A common method involves the reductive cleavage of the azo group (-N=N-) to release the constituent aromatic amines. shimadzu.com This is often achieved using sodium dithionite (B78146) in a suitable solvent. sumitomo-chem.co.jp Following the cleavage reaction, the resulting amines are extracted from the solution. Liquid-liquid extraction or solid-phase extraction (SPE) are common techniques used for this purpose. nih.govoup.com
Analytical Techniques: Similar to the analysis in food contact materials, gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred methods for the quantification of this compound in dye and pigment extracts. shimadzu.comlcms.cz These methods offer high selectivity and sensitivity, which is crucial for detecting and quantifying trace amounts of the amine.
GC-MS: This technique is well-suited for the analysis of volatile and semi-volatile amines. The separation is achieved based on the compound's boiling point and its interaction with the chromatographic column. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the fragmented ions. restek.comrestek.com
LC-MS/MS: This is a highly versatile technique that can analyze a wide range of compounds, including those that are less volatile or thermally labile. nih.govlcms.cz The use of tandem mass spectrometry (MS/MS) enhances selectivity and reduces matrix interference, leading to more accurate quantification. lcms.cz
The development of robust analytical methods is crucial for monitoring the levels of restricted aromatic amines in consumer products, thereby ensuring compliance with safety regulations.
Interactive Data Table: Analytical Parameters for the Quantification of this compound
| Analytical Technique | Column Type | Detection Mode | Key Findings | Reference |
| GC-MS | Rxi-35Sil MS | Mass Spectrometry (Scan Mode) | Successful separation and identification of multiple carcinogenic arylamines, including 2,4,5-Trimethylaniline. | restek.comrestek.com |
| LC-MS/MS | C18 or equivalent | Tandem Mass Spectrometry (MRM) | High sensitivity and selectivity for the quantification of various primary aromatic amines in complex matrices. | nih.govlcms.cz |
| HPLC | Newcrom R1 | UV or Mass Spectrometry | Capable of analyzing this compound with a mobile phase of acetonitrile, water, and an acid modifier. | sielc.com |
Environmental Fate and Degradation Pathways of 3,4,5 Trimethylaniline
Abiotic Degradation Processes
Abiotic degradation involves non-biological processes that break down chemical compounds in the environment, primarily through reactions with light and atmospheric components.
The reaction with photochemically-produced hydroxyl (OH) radicals is a primary degradation pathway for many volatile organic compounds in the atmosphere. harvard.eduniwa.co.nz These highly reactive radicals are known as the "detergent of the atmosphere" for their role in cleansing the air of pollutants. niwa.co.nz
While specific data for 3,4,5-trimethylaniline is unavailable, a structure estimation method has been used to determine the atmospheric fate of its isomer, 2,4,5-trimethylaniline (B89559). It is predicted to exist entirely as a vapor in the ambient atmosphere. nih.gov The rate constant for the vapor-phase reaction of 2,4,5-trimethylaniline with hydroxyl radicals is estimated to be 2.0 x 10⁻¹⁰ cm³/molecule-sec at 25°C. nih.gov This corresponds to an atmospheric half-life of approximately 2 hours, suggesting rapid degradation in the atmosphere. nih.gov For another isomer, 2,4,6-trimethylaniline (B148799), the estimated atmospheric half-life is about 6.7 hours. nih.gov
Table 1: Estimated Atmospheric Fate of Trimethylaniline Isomers
| Compound | CAS Number | Rate Constant for Reaction with OH Radicals (cm³/molecule-sec at 25°C) | Estimated Atmospheric Half-Life | Source |
|---|---|---|---|---|
| 2,4,5-Trimethylaniline | 137-17-7 | 2.0 x 10⁻¹⁰ | 2 hours | nih.gov |
| 2,4,6-Trimethylaniline | 88-05-1 | 5.7 x 10⁻¹¹ | 6.7 hours | nih.gov |
| This compound | 1639-31-2 | No data available | No data available | hpc-standards.comnih.gov |
Biotic Degradation Processes
Biotic degradation, primarily through microbial activity, is a crucial process for the elimination of aromatic amines from aquatic and terrestrial systems.
Biological degradation is a relevant elimination pathway for aromatic amines in wastewater treatment facilities under both aerobic and anaerobic conditions. acs.org The general process for primary aromatic amines involves an oxidative biotransformation where the amino group is replaced by a hydroxyl group, forming catechols. acs.org These intermediates subsequently undergo ring cleavage, leading to more easily degradable non-aromatic products. acs.org
Some aromatic amines can be generated in the environment from the breakdown of other compounds. For instance, anaerobic conditions in sediments or wastewater treatment can cause the transformation of azo dyes into aromatic amines. nih.gov Specifically, 2,4,5-trimethylaniline has been identified as a potential degradation product of certain azo dyes. imrpress.com
The biotransformation of aromatic amines can be significantly influenced by the presence of other organic compounds, known as co-substrates. acs.org The presence of a suitable co-substrate may be necessary to provide sufficient electron donors to drive the reduction of compounds like azo dyes into their corresponding amines, such as 2,4,5-trimethylaniline. metu.edu.tr The specific effects and requirements of co-substrates are dependent on the compound and the microbial consortia present.
Environmental Distribution and Mobility
The distribution of a chemical in the environment is dictated by its physical properties, such as water solubility and its tendency to adsorb to soil and sediment.
Detailed experimental data on the mobility of this compound are scarce. hpc-standards.comhpc-standards.com However, for the isomer 2,4,5-trimethylaniline, an estimated Soil Organic Carbon-Water Partitioning Coefficient (Koc) of 198 indicates moderate mobility in soil. nih.gov Aromatic amines can bind to humic materials in soil, which may initially be a reversible process but can become irreversible over time. nih.gov
Due to their amino group, aromatic amines generally have moderate to high water solubility, which suggests they are likely to be found predominantly in the hydrosphere and may permeate through soil, potentially contaminating groundwater. acs.org The water solubility of 2,4,5-trimethylaniline is low, and it is considered likely to be mobile in the environment. nih.govfishersci.com Its potential for bioconcentration in aquatic organisms is considered low, based on an estimated Bioconcentration Factor (BCF) of 11. nih.gov
Table 2: Environmental Mobility and Distribution Parameters for 2,4,5-Trimethylaniline (CAS: 137-17-7)
| Parameter | Estimated Value | Implication | Source |
|---|---|---|---|
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 198 | Moderate mobility in soil | nih.gov |
| Henry's Law Constant (atm-m³/mol at 25°C) | 2.48 x 10⁻⁶ | Volatilization from water surfaces is expected | nih.gov |
| Bioconcentration Factor (BCF) | 11 | Low potential for bioconcentration in aquatic organisms | nih.gov |
| pKa | 5.09 | Will partially exist in protonated form in moist soils and water, affecting mobility and volatilization | nih.gov |
Sorption to Soil and Sediments
The mobility and bioavailability of this compound in the environment are significantly influenced by its sorption to soil and sediment particles. Sorption, the process by which a chemical binds to a solid surface, is a critical determinant of its fate. For aromatic amines like trimethylaniline, sorption is a complex process involving multiple mechanisms.
Detailed research on the specific sorption coefficient (Koc) for this compound is limited; however, the behavior of structurally similar compounds, such as other trimethylaniline and dimethylaniline isomers, provides significant insight. Aromatic amines are known to bind to the humic material found in soil and sediment. nih.gov This binding can occur in two phases: an initial, rapid, and reversible equilibrium, followed by a slower, not easily reversed reaction. nih.govguidechem.com The initial phase may involve the formation of imine linkages with carbonyl groups present in the humate material. nih.govguidechem.com
The pKa value of an aniline (B41778) derivative is also crucial. With a pKa value likely in the range of other trimethylanilines (e.g., 4.38 for 2,4,6-trimethylaniline and 5.09 for 2,4,5-trimethylaniline), this compound is expected to partially exist in its protonated (cationic) form in typical moist soil environments. nih.govguidechem.com This protonated form is anticipated to bind strongly to the negatively charged surfaces of soil particles and organic matter. nih.gov
The octanol-water partition coefficient (Log Kow or LogP) is another indicator of sorption potential. A computed XLogP3 value for this compound is 2.6, suggesting a moderate tendency to partition from water into organic phases like soil organic carbon. nih.gov For comparison, an estimated organic carbon-normalized sorption coefficient (Koc) for the isomer 2,4,5-trimethylaniline is 198, which suggests moderate mobility in soil. nih.gov Given these factors, this compound is expected to exhibit moderate sorption to soils and sediments, limiting its movement into groundwater but also potentially increasing its persistence in the solid phase.
Table 1: Factors Influencing the Sorption of Trimethylanilines to Soil and Sediments
| Factor | Description | Relevance to this compound | Reference |
|---|---|---|---|
| Soil Organic Matter (Humic Substances) | Aromatic amines bind to humic materials, a key component of soil organic matter. | Expected to be a primary sorption mechanism. A two-phase binding process (rapid/reversible and slow/irreversible) is likely. | nih.govguidechem.com |
| pKa and Soil pH | Determines the extent of protonation. The cationic form binds strongly to negatively charged soil surfaces. | Expected to partially exist in a protonated state in moist soils, leading to strong binding. | nih.gov |
| Octanol-Water Partition Coefficient (LogP) | Indicates the compound's hydrophobicity and tendency to associate with organic carbon. | The LogP of 2.6 for this compound suggests a moderate potential for partitioning into soil organic matter. | nih.gov |
| Mobility Classification | Based on the Koc value, it predicts how the compound moves through the soil profile. | The related isomer 2,4,5-trimethylaniline has an estimated Koc of 198, indicating moderate mobility. | nih.gov |
Volatilization Potential
Volatilization is the process by which a substance evaporates from a liquid or solid phase into the surrounding air. The potential for this compound to volatilize from water or moist soil surfaces is an important environmental fate pathway. This potential is primarily assessed using the compound's Henry's Law constant and vapor pressure.
Based on the Henry's Law constant for the 2,4,5-isomer, the volatilization half-life from a model river (1 meter deep, flowing at 1 m/s, with a wind velocity of 3 m/s) is estimated to be 12 days. nih.gov For a model lake, the half-life is estimated at 129 days. nih.gov However, several factors can reduce the actual rate of volatilization. Sorption to humic materials and suspended solids in the water column can significantly attenuate the process. nih.gov Furthermore, as the protonated form of the molecule is non-volatile, the fraction of the compound that exists as a cation at a given pH will not contribute to volatilization from water. guidechem.com The compound is not expected to volatilize from dry soil surfaces based on the low vapor pressure of related anilines. nih.gov
Table 2: Volatilization Properties and Half-Lives of Related Trimethylaniline Isomers
| Property | Value | Compound | Reference |
|---|---|---|---|
| Henry's Law Constant | 2.48 x 10⁻⁶ atm-m³/mol | 2,4,5-Trimethylaniline | nih.gov |
| Henry's Law Constant (Estimated) | 2.7 x 10⁻⁶ atm-m³/mol | 2,4,6-Trimethylaniline | guidechem.com |
| Vapor Pressure | 9.0 x 10⁻³ mm Hg | 2,4,5-Trimethylaniline | nih.gov |
| Volatilization Half-Life (Model River) | 12 days | 2,4,5-Trimethylaniline | nih.gov |
| Volatilization Half-Life (Model Lake) | 129 days | 2,4,5-Trimethylaniline | nih.gov |
Persistence under Aerobic and Anaerobic Conditions
The persistence of this compound in the environment is determined by its resistance to degradation, primarily through microbial activity. Aromatic amines, as a class, exhibit varied persistence depending on the specific chemical structure and the presence or absence of oxygen.
Under aerobic conditions (in the presence of oxygen), the primary degradation pathway for many primary aromatic amines is oxidative biotransformation. nih.gov This process typically involves enzymes such as dioxygenases and dehydrogenases that oxidize the aromatic ring to form catechols. nih.gov These intermediates subsequently undergo ring cleavage, breaking them down into simpler, more easily degradable products. nih.gov However, the presence of multiple methyl groups on the aniline ring can hinder this enzymatic attack, often leading to increased persistence. Studies on structurally similar compounds support this. For example, various dimethylaniline isomers show very low levels of biodegradation (0-3%) over 28 days in ready biodegradation tests, suggesting they are not readily biodegradable. oecd.org Another isomer, 2,3,4-trimethylaniline, showed less than 9% degradation after 6 hours in a mixed wastewater treatment system, indicating moderate persistence.
Under anaerobic conditions (in the absence of oxygen), many aromatic amines are significantly more persistent. Azo dyes, for example, are known to be persistent under aerobic conditions but can be reduced to their constituent aromatic amines under anaerobic conditions. wur.nl These resulting aromatic amines, however, are often recalcitrant to further degradation without oxygen and generally require aerobic conditions for their breakdown to proceed. nih.govwur.nl Some substituted anilines, such as 2,6-dimethylaniline (B139824) and 3,4-dichloroaniline, have been shown to be persistent and were not removed during aerobic sewage treatment simulation tests. nih.gov
Therefore, this compound is expected to be a persistent compound in the environment, with slow degradation under aerobic conditions and even greater persistence under anaerobic conditions, such as in deep sediments or anoxic zones of wastewater treatment systems.
Table 3: Biodegradation Data for Structurally Related Anilines
| Compound | Test Condition | Result | Interpretation | Reference |
|---|---|---|---|---|
| 2,3-Dimethylaniline | Ready Biodegradation (OECD 301C) | 3% degradation in 28 days | Not readily biodegradable | oecd.org |
| 2,5-Dimethylaniline | Ready Biodegradation (OECD 301C) | 1% degradation in 28 days | Not readily biodegradable | oecd.org |
| 2,6-Dimethylaniline | Ready Biodegradation (OECD 301C) | 0% degradation in 28 days | Not readily biodegradable | oecd.org |
| 3,5-Dimethylaniline | Ready Biodegradation (OECD 301C) | 3% degradation in 28 days | Not readily biodegradable | oecd.org |
| 2,3,4-Trimethylaniline | Mixed wastewater treatment system | <9% degradation in 6 hours | Moderate persistence |
Lack of Specific Toxicological and Carcinogenicity Data for this compound
Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific data pertaining to the toxicological and carcinogenic properties of the chemical compound This compound .
The requested article outline focuses on in vivo carcinogenicity studies, tumor induction, dose-response relationships, and genotoxicity of this compound. However, extensive searches have not yielded studies that specifically investigate this particular isomer. The available research on the carcinogenicity and toxicity of trimethylanilines is predominantly focused on other isomers, such as 2,4,5-trimethylaniline and 2,4,6-trimethylaniline .
Studies conducted by the National Cancer Institute (NCI) and other research bodies, which include rodent bioassays in F344 rats and B6C3F1 mice, have detailed the carcinogenic potential of 2,4,5-trimethylaniline, linking it to hepatocellular carcinomas, neoplastic nodules, and lung tumors. Similarly, genotoxicity and mutagenicity assessments in microbial systems like Salmonella typhimurium and eukaryotic models such as Drosophila melanogaster have been performed on the 2,4,5- and 2,4,6- isomers.
Due to the strict requirement to focus solely on This compound , and the absence of specific research data for this compound in the public domain, it is not possible to generate the requested detailed article. Providing information on other isomers would be scientifically inaccurate and would not adhere to the specific subject of the request. Therefore, no content can be provided for the outlined sections on carcinogenicity and genotoxicity for this compound.
Toxicological Research and Carcinogenicity Studies of 3,4,5 Trimethylaniline
Mechanisms of Toxicity
The toxicity of 3,4,5-trimethylaniline, a member of the aromatic amine chemical class, is intrinsically linked to its metabolic transformation into reactive electrophilic species. While direct toxicological studies on this compound are limited, the mechanisms of toxicity for aromatic amines, in general, are well-established and provide a strong basis for understanding its potential adverse effects. The carcinogenicity and genotoxicity of aromatic amines are not typically caused by the parent compound itself but rather by metabolites that can form covalent adducts with cellular macromolecules, such as DNA.
Metabolic Activation Pathways (e.g., N-hydroxylation, N-acetylation, O-acylation)
The metabolic activation of aromatic amines, including presumably this compound, is a multi-step process involving several enzymatic pathways. The initial and critical step in the activation of primary aromatic amines is N-hydroxylation, catalyzed by cytochrome P450 enzymes, particularly CYP1A2, to form N-hydroxylamines. This is considered a pivotal step in the bioactivation of many carcinogenic aromatic amines ca.gov. The resulting N-hydroxylamine can then undergo further transformations that increase its reactivity.
One such pathway is N-acetylation, catalyzed by N-acetyltransferases (NATs). While N-acetylation of the parent amine is generally a detoxification pathway, N-acetylation of the N-hydroxylamine metabolite can lead to the formation of a more reactive N-acetoxyarylamine. Another important activation step is O-acylation, where the N-hydroxylamine is esterified, often by sulfotransferases (SULTs), to form a highly reactive O-ester. These acetylated and sulfated conjugates are unstable and can spontaneously break down to form highly electrophilic reactive intermediates.
The specific metabolic pathways for this compound have not been extensively studied. However, research on the structurally similar 2,4,6-trimethylaniline (B148799) has shown that it can be metabolized to N-hydroxylated metabolites, which is a key step in the activation of various carcinogenic aromatic amines ca.gov. This suggests that this compound likely undergoes similar metabolic activation processes.
Table 1: Key Metabolic Activation Pathways for Aromatic Amines
| Pathway | Enzyme(s) Involved | Metabolite Formed | Significance |
| N-hydroxylation | Cytochrome P450 (e.g., CYP1A2) | N-hydroxylamine | Critical initial activation step |
| N-acetylation | N-acetyltransferases (NATs) | N-acetoxyarylamine | Can be an activation or detoxification step |
| O-acylation | Sulfotransferases (SULTs) | O-ester (e.g., O-sulfate) | Formation of highly reactive esters |
Formation of Reactive Intermediates (e.g., Nitrenium and Carbonium Ions)
The metabolic activation of aromatic amines ultimately leads to the formation of highly reactive electrophilic intermediates, primarily nitrenium ions and, to a lesser extent, carbonium ions. Aryl nitrenium ions are of significant biological interest due to their involvement in DNA damaging processes wikipedia.org. These positively charged nitrogen species are potent electrophiles that can react with nucleophilic sites on cellular macromolecules.
The formation of a nitrenium ion from an N-hydroxylamine or its esters involves the heterolytic cleavage of the N-O bond. The stability and reactivity of the resulting nitrenium ion are influenced by the electronic properties of the aromatic ring. Electron-donating groups, such as the methyl groups on the aniline (B41778) ring of this compound, are expected to stabilize the positive charge on the nitrogen, potentially increasing the reactivity of the nitrenium ion.
Once formed, the nitrenium ion can exist as a resonance hybrid with a carbonium ion, where the positive charge is delocalized onto the aromatic ring. These reactive species can then form covalent adducts with DNA, primarily at the C8 and N2 positions of guanine and the C8 position of adenine. The formation of these DNA adducts can lead to mutations during DNA replication and is a critical event in the initiation of chemical carcinogenesis.
Structure-Activity Relationships (SAR) in Aromatic Amine Toxicity
The toxicity of aromatic amines is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to correlate specific molecular features with biological activity, providing insights into the mechanisms of toxicity and allowing for the prediction of the potential hazards of untested chemicals.
Influence of Hydrophobicity, Electronic, and Steric Properties on Carcinogenicity
For aromatic amines, several key physicochemical properties have been shown to influence their carcinogenic potential:
Hydrophobicity: Increased hydrophobicity, often measured by the logarithm of the octanol-water partition coefficient (log P), generally correlates with increased carcinogenic potency. This is likely because more hydrophobic compounds can more easily cross cell membranes and access the metabolic enzymes responsible for their activation.
Electronic Properties: The electronic nature of substituents on the aromatic ring plays a crucial role. Electron-donating groups, such as the three methyl groups in this compound, can increase the electron density on the amino group, facilitating metabolic activation (N-hydroxylation) and stabilizing the resulting nitrenium ion. The energy of the highest occupied molecular orbital (HOMO) is an electronic parameter often used in QSAR models, with higher HOMO energies generally correlating with increased mutagenicity and carcinogenicity.
Steric Properties: The size and position of substituents can influence both the interaction of the molecule with metabolic enzymes and the reactivity of the ultimate carcinogen. Steric hindrance around the amino group can sometimes decrease the rate of metabolic activation.
While specific SAR studies for this compound are not available, the general principles derived from studies of other aromatic amines suggest that the presence of three electron-donating methyl groups would likely enhance its potential for metabolic activation and subsequent toxicity.
Comparison with Mutagenicity and General Toxicity QSARs
Quantitative Structure-Activity Relationship (QSAR) models for aromatic amines have demonstrated that the molecular descriptors influencing carcinogenicity are often similar to those that determine mutagenicity. This is consistent with the understanding that the underlying mechanism for both endpoints often involves metabolic activation to DNA-reactive species.
QSARs for both carcinogenicity and mutagenicity of aromatic amines typically include parameters related to hydrophobicity and electronic properties. In contrast, QSARs for general or acute toxicity of aromatic amines are often more heavily reliant on hydrophobicity alone, suggesting a less specific mechanism of action, such as membrane disruption. The similarity between carcinogenicity and mutagenicity QSARs for this class of compounds strengthens the evidence for a genotoxic mechanism of carcinogenesis.
Impurities and Their Toxicological Implications
The toxicological profile of a chemical substance can be significantly influenced by the presence of impurities. In the case of this compound, impurities could arise from the manufacturing process, including unreacted starting materials, byproducts of side reactions, or degradation products.
There is a lack of publicly available information specifically detailing the common impurities found in commercial-grade this compound and their individual toxicological profiles. However, in the context of aromatic amine production, potential impurities could include other isomers of trimethylaniline, dimethylanilines, or other related aromatic compounds.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 3,4,5-Trimethylaniline and its derivatives in academic research?
- Methodological Answer : The synthesis of this compound derivatives can involve diazonium salt reactions or alkylation of aniline precursors. For example, this compound has been used in thermal stability studies via diazonium coupling on graphite surfaces, where it is chemisorbed and analyzed for decomposition behavior using thermogravimetric methods . For derivatives, X-ray crystallography and gravimetric analysis are critical for structural confirmation and purity assessment, as demonstrated in analogous studies on 2,4,6-Trimethylaniline salts .
Q. How can spectroscopic techniques characterize this compound’s structural and electronic properties?
- Methodological Answer : Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are foundational for confirming substitution patterns and functional groups. Advanced techniques like GC×GC-MS (comprehensive two-dimensional gas chromatography-mass spectrometry) have been applied to detect trace aromatic amines in biological matrices, offering high sensitivity for environmental or toxicological studies . For electronic properties, UV-Vis spectrophotometry paired with pH-dependent speciation studies can elucidate protonation states and reactivity .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Based on GHS classifications for structurally similar amines (e.g., 2,4,6-Trimethylaniline), this compound likely requires:
- PPE : Nitrile gloves, lab coats, and eye protection.
- Ventilation : Use fume hoods to avoid inhalation (classified as Acute Tox. 2 for inhalation) .
- Emergency Response : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .
Advanced Research Questions
Q. How does thermal decomposition of this compound derivatives influence their stability in catalytic systems?
- Methodological Answer : Thermal stability studies using TG-DSC (thermogravimetry-differential scanning calorimetry) reveal decomposition kinetics and ignition thresholds. For example, perchlorate salts of 2,4,6-Trimethylaniline decompose exothermically above 200°C, with ignition delays critical for assessing explosive hazards . For this compound, analogous studies on graphite-chemisorbed aryl groups highlight decomposition pathways under controlled atmospheres, informing catalyst design for high-temperature applications .
Q. What advanced analytical methods are suitable for detecting this compound in biological or environmental samples?
- Methodological Answer :
- GC×GC-MS : Enables separation of complex matrices (e.g., urine) with high resolution, achieving detection limits <1 ppb for aromatic amines .
- Micellar Spectrophotometry : Utilizes surfactants like sodium dodecyl sulfate (SDS) to enhance sensitivity in aqueous systems, as validated for carbamate pesticide analysis via diazotized trimethylaniline .
Q. How does pH affect the acid-base speciation of this compound in aqueous solutions?
- Methodological Answer : Speciation studies using potentiometric titrations or computational modeling (e.g., ACD/Labs Percepta) predict dominant protonation states across pH ranges. For this compound, the pKa of the amino group (~4.5–5.5) dictates solubility and reactivity, with zwitterionic forms possible in polar solvents . This is critical for optimizing reaction conditions in drug synthesis or environmental remediation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
